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  • Product: (2R)-oxolane-2-carbohydrazide
  • CAS: 1399181-79-3

Core Science & Biosynthesis

Foundational

Whitepaper: Physicochemical Profiling and Stereoselective Validation of (2R)-Oxolane-2-Carbohydrazide in Drug Discovery

Executive Summary In modern fragment-based drug discovery, chiral aliphatic heterocycles are highly prized for their ability to project pharmacophores into specific three-dimensional vectors. (2R)-oxolane-2-carbohydrazid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern fragment-based drug discovery, chiral aliphatic heterocycles are highly prized for their ability to project pharmacophores into specific three-dimensional vectors. (2R)-oxolane-2-carbohydrazide (commonly referred to as (R)-tetrahydrofuran-2-carbohydrazide) is a critical chiral building block. This technical guide provides an in-depth analysis of its molecular architecture, its mechanistic role in synthesizing lipid synthesis modulators, and a self-validating protocol for its stereoselective synthesis.

Molecular Architecture & Physicochemical Properties

Understanding the exact physicochemical parameters of a building block is the first step in predicting its behavior in both synthetic pathways and biological systems. The core structure consists of a saturated oxolane (tetrahydrofuran) ring with a carbohydrazide functional group at the C2 position, locked in the (R) stereoconfiguration.

As verified by chemical databases such as [1] and[2], the foundational quantitative data for this compound is summarized below:

PropertyValueCausality / Significance in Design
IUPAC Name (2R)-oxolane-2-carbohydrazideDefines the exact connectivity and stereochemistry.
Molecular Formula C5H10N2O2Base composition for stoichiometric calculations[1].
Molecular Weight 130.145 g/mol Low molecular weight makes it an ideal fragment for lead generation[1].
Exact Mass 130.0742 g/mol Critical for high-resolution LC-MS validation[2].
TPSA 64.4 ŲOptimal polar surface area for maintaining membrane permeability[2].
H-Bond Donors 2Provided by the terminal -NHNH₂ group; essential for target docking.
H-Bond Acceptors 4Contributed by the ring oxygen, carbonyl oxygen, and nitrogen lone pairs.

Mechanistic Role in Pharmacophore Design

The strategic value of (2R)-oxolane-2-carbohydrazide lies in its terminal hydrazide moiety, which acts as a highly reactive nucleophile for cyclization reactions. It is predominantly used to synthesize 1,2,4-triazoles and 1,3,4-oxadiazoles.

As detailed in the patent for [3], these resulting heterocycles serve as potent modulators of the fatty acid synthase pathway. The causality of choosing the (2R) enantiomer over the racemic mixture or the (S) enantiomer is rooted in spatial binding constraints. The (R)-configuration ensures that the oxolane ring occupies a specific hydrophobic pocket within the target enzyme, maximizing van der Waals interactions and preventing steric clashes that would otherwise abrogate binding affinity[3].

Pathway A (2R)-oxolane-2-carbohydrazide (Chiral Scaffold) B Triazole/Oxadiazole Formation A->B Cyclization C Lipid Synthesis Modulator B->C Lead Optimization D Stereospecific Target Binding C->D Pharmacodynamics

Integration of the chiral scaffold into lipid synthesis modulator development.

Stereoselective Synthesis & Self-Validating Protocol

A common pitfall in synthesizing alpha-chiral hydrazides is the loss of stereochemical integrity (racemization) at the C2 position. Direct amidation of (2R)-oxolane-2-carboxylic acid using standard coupling reagents (e.g., EDC/HOBt) risks forming an oxazolone intermediate that easily undergoes enolization, destroying the chiral center.

To prevent this, we employ a self-validating, two-step sequence: mild Fischer esterification followed by hydrazinolysis.

Step 1: Mild Fischer Esterification
  • Procedure: Dissolve (2R)-oxolane-2-carboxylic acid (1.0 eq) in anhydrous ethanol. Add a catalytic amount of concentrated H₂SO₄ (0.05 eq). Reflux for 4-6 hours.

  • Causality: A strictly catalytic amount of acid is used to prevent the acid-catalyzed ring-opening of the tetrahydrofuran moiety. Converting the acid to an ethyl ester bypasses the need for harsh, racemization-prone coupling agents.

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the highly polar acid baseline spot is entirely consumed. Quench with saturated NaHCO₃ to neutralize the catalyst, extract with DCM, and concentrate to yield ethyl (2R)-oxolane-2-carboxylate.

Step 2: Hydrazinolysis
  • Procedure: Dissolve the intermediate ester in absolute ethanol. Add hydrazine monohydrate (NH₂NH₂·H₂O, 3.0 eq) dropwise at 0°C. Warm to room temperature, then reflux for 8 hours.

  • Causality: Hydrazine hydrate is used in excess to drive the equilibrium toward the target hydrazide and to suppress the formation of symmetric diacylhydrazines (dimerization). Initiating the reaction at 0°C controls the highly exothermic nucleophilic attack before applying heat to drive the substitution to completion.

Step 3: Analytical Self-Validation

A protocol is only as reliable as its orthogonal validation checkpoints. The crude product must be subjected to the following analyses:

  • LC-MS Profiling: Confirm the exact mass. The spectrum must show a dominant [M+H]⁺ peak at m/z 131.15, corresponding to the molecular weight of 130.145 g/mol [1].

  • Chiral HPLC: Utilize a chiral stationary phase (e.g., Chiralcel OD-H). This is the ultimate self-validating step to confirm that the mild reaction conditions successfully preserved the alpha-chiral center, ensuring an enantiomeric excess (ee) > 98%.

Workflow A Starting Material: (2R)-oxolane-2-carboxylic acid B Step 1: Esterification (Mild Conditions) A->B C Intermediate: Ethyl (2R)-oxolane-2-carboxylate B->C D Step 2: Hydrazinolysis (NH2NH2·H2O) C->D E Target Compound: (2R)-oxolane-2-carbohydrazide MW: 130.15 g/mol D->E F Self-Validation: LC-MS & Chiral HPLC E->F

Workflow for the synthesis and analytical validation of (2R)-oxolane-2-carbohydrazide.

References

  • Title: Heterocyclic modulators of lipid synthesis (US8871790B2)

Sources

Exploratory

Thermodynamic Stability of (2R)-Tetrahydrofuran-2-Carbohydrazide: A Comprehensive Technical Guide

Introduction & Structural Energetics As a Senior Application Scientist navigating the complex landscape of chiral building blocks and active pharmaceutical ingredient (API) intermediates, understanding the thermodynamic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Energetics

As a Senior Application Scientist navigating the complex landscape of chiral building blocks and active pharmaceutical ingredient (API) intermediates, understanding the thermodynamic behavior of molecules like (2R)-tetrahydrofuran-2-carbohydrazide (CAS: 59293-11-7) is paramount[1]. This molecule features a highly flexible tetrahydrofuran (THF) ring coupled with a carbohydrazide moiety. Its thermodynamic stability is not a static property but a dynamic equilibrium dictated by ring pseudorotation, stereoelectronic effects, and intramolecular hydrogen bonding[2][3].

The Pseudorotation Paradigm

The THF ring does not exist in a singular planar state. Instead, it undergoes rapid pseudorotation, oscillating primarily between the Envelope ( Cs​ ) and Twist ( C2​ ) conformations[2]. High-level ab initio calculations and microwave spectroscopic studies indicate that while unsubstituted THF favors an envelope structure, the energy barrier between these states is remarkably low[4]. However, the introduction of the bulky carbohydrazide group at the (2R) position acts as a thermodynamic anchor. The steric bulk strongly biases the equilibrium toward conformers where the substituent occupies a pseudo-equatorial position, minimizing 1,3-diaxial interactions.

Intramolecular Hydrogen Bonding as a Thermodynamic Sink

Hydrazides are uniquely potent hydrogen-bonding building blocks, capable of forming highly stable supramolecular networks and intramolecular locks[5][6]. In (2R)-tetrahydrofuran-2-carbohydrazide, the spatial proximity of the THF ring oxygen (hydrogen bond acceptor) and the hydrazide -NH group (hydrogen bond donor) facilitates the formation of a stable intramolecular hydrogen bond[3].

This interaction restricts the pseudorotational freedom of the THF ring. By locking the molecule into a specific conformational phase, the intramolecular hydrogen bond acts as a thermodynamic sink, significantly lowering the enthalpy ( ΔH ) of the system and dictating its stability in non-polar environments[7].

G A THF Ring Pseudorotation (Envelope vs. Twist) D Thermodynamic Minimum (Locked Conformer) A->D Restricts flexibility B C2-Substituent Sterics (Equatorial Preference) B->D Directs orientation C Intramolecular H-Bonding (THF Oxygen ... Hydrazide NH) C->D Provides enthalpy (u0394H < 0)

Fig 1: Thermodynamic drivers stabilizing the (2R)-tetrahydrofuran-2-carbohydrazide conformer.

Quantitative Thermodynamic Data

To contextualize the stability of this compound, we must look at the quantitative thermodynamic parameters derived from closely related THF-2-carboxylic acid derivatives and hydrazide systems[6][8]. The table below summarizes the critical energetic metrics that dictate the molecule's behavior.

Thermodynamic ParameterTypical Value RangeStructural OriginPrimary Analytical Method
ΔGpseudorotation‡​ 0.3 - 1.2 kcal/molTHF Ring FlexibilityMicrowave / VT-NMR
ΔHintramolecular​ -2.5 to -4.0 kcal/molTHF(O) HN(Hydrazide)VT-NMR / DFT
Tonset​ (Degradation) > 180 CHydrazide backbone cleavageTGA
Δδ/ΔT (NH) -1.5 to -3.0 ppb/KShielded intramolecular H-bond 1 H-NMR

Note: Solid-state stability is heavily influenced by polymorphism. Factors such as the recrystallization solvent, rate of crystallization, and storage temperature can cause a single, thermodynamically distinct crystal form to dominate[9][10].

Experimental Methodologies for Stability Assessment

To rigorously validate the thermodynamic stability of (2R)-tetrahydrofuran-2-carbohydrazide, application scientists must employ self-validating analytical workflows. The following protocols detail the exact methodologies required to extract these thermodynamic parameters.

Protocol 1: Thermodynamic Profiling via Variable-Temperature NMR (VT-NMR)

This protocol quantifies the strength of the intramolecular hydrogen bond, which is the primary driver of the molecule's conformational stability.

  • Sample Preparation : Dissolve 5 mg of (2R)-tetrahydrofuran-2-carbohydrazide in 0.5 mL of anhydrous Toluene-d8 or CDCl3.

    • Causality: It is critical to use a non-competing, aprotic solvent. Protic solvents (like D2O or Methanol-d4) will competitively hydrogen-bond with the hydrazide, disrupting the intramolecular lock and skewing the thermodynamic baseline.

  • Data Acquisition : Acquire 1 H-NMR spectra from 250 K to 330 K in 10 K increments. Allow a strict 5-minute thermal equilibration period per step to ensure the internal probe temperature matches the sample temperature.

  • Parameter Extraction : Track the chemical shift ( δ ) of the hydrazide -NH protons across the temperature gradient.

  • Self-Validation & Analysis : Calculate the temperature coefficient ( Δδ/ΔT ).

    • Validation Check: A coefficient less negative than -4.0 ppb/K confirms a stable intramolecular hydrogen bond. Values more negative than -4.0 ppb/K indicate that the bond is breaking or that intermolecular dimerization is occurring.

Protocol 2: Matrix-Isolation Vibrational Circular Dichroism (MI-VCD)

Because hydrazides are prone to forming highly stable intermolecular dimers[6], studying the pure intramolecular thermodynamics requires isolating the monomeric species[8].

  • Sublimation : Vaporize the solid (2R)-tetrahydrofuran-2-carbohydrazide under high vacuum ( 10−6 mbar) at a controlled temperature below its decomposition threshold.

  • Matrix Co-Deposition : Co-deposit the vaporized compound with a vast excess of inert Argon gas onto a cryogenic window (CsI) maintained at 10 K.

    • Causality: The extreme dilution and rapid freezing trap the molecule in its monomeric state, preventing the formation of complementary ADDA-DAAD hydrogen-bonding sequences typical of hydrazide dimers[6].

  • Spectral Acquisition : Record the IR and VCD spectra. The VCD will reveal the precise chiral environment of the locked (2R) conformation, allowing for direct comparison against Density Functional Theory (DFT) simulated spectra.

Workflow Step1 1. Sample Prep (Anhydrous, Inert Gas) Step2 2. VT-NMR Spectroscopy (Conformational Dynamics) Step1->Step2 Step3 3. Matrix-Isolation IR/VCD (Monomer vs Dimer H-bonds) Step1->Step3 Step4 4. DSC/TGA Analysis (Thermal Degradation) Step1->Step4 Step5 5. Thermodynamic Modeling (Van't Hoff Analysis) Step2->Step5 Step3->Step5 Step4->Step5

Fig 2: Experimental workflow for thermodynamic and conformational stability characterization.

Conclusion

The thermodynamic stability of (2R)-tetrahydrofuran-2-carbohydrazide is a delicate interplay between the inherent flexibility of the THF ring and the stabilizing force of the hydrazide moiety. By leveraging intramolecular hydrogen bonding, the molecule achieves a stable, locked conformation that resists pseudorotational entropy. For drug development professionals, understanding and measuring these parameters using VT-NMR and MI-VCD ensures that the physical chemistry of this building block is fully optimized for downstream synthetic applications.

Sources

Foundational

Strategic Chiral Scaffolding: A Technical Guide to (2R)-Oxolane-2-Carbohydrazide Derivatives in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic incorporation of chiral, sp³-rich building blocks is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of chiral, sp³-rich building blocks is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. (2R)-oxolane-2-carbohydrazide (also known in literature as (R)-tetrahydrofuran-2-carbohydrazide) has emerged as a highly versatile chiral synthon[1].

This technical whitepaper provides an in-depth analysis of (2R)-oxolane-2-carbohydrazide derivatives. By acting as a bi-nucleophilic precursor, this compound facilitates the rapid assembly of complex heterocyclic pharmacophores—most notably 1,2,4-triazoles, 1,3,4-oxadiazoles, and pyrrolotriazines. As a Senior Application Scientist, I will guide you through the structural rationale, validated synthetic workflows, and the expanding pharmacological landscape of these derivatives, which currently span oncology, virology, and cardiovascular indications.

Structural Rationale & Mechanistic Advantages

The utility of (2R)-oxolane-2-carbohydrazide stems from its unique structural topology, which provides three distinct mechanistic advantages in drug design:

  • Stereospecific Target Engagement: The 2R stereocenter dictates the spatial trajectory of the attached pharmacophores. In many kinase and receptor binding pockets, the 2R enantiomer exhibits a 10- to 100-fold increase in binding affinity (lower IC₅₀) compared to the 2S enantiomer due to precise alignment with the target protein's backbone[2].

  • Hydrogen Bonding Network: The oxolane (tetrahydrofuran) ring oxygen acts as a potent hydrogen-bond acceptor. This is frequently utilized to displace highly ordered water molecules in the binding site, leading to an entropically driven increase in binding free energy.

  • Metabolic Stability & Solubility: The incorporation of the saturated, oxygen-containing oxolane ring increases the fraction of sp³ carbons (Fsp³) and lowers the overall lipophilicity (LogP) of the resulting drug candidates, thereby improving aqueous solubility and reducing off-target promiscuity.

Pharmacological Landscape of Derivatives

Derivatives of (2R)-oxolane-2-carbohydrazide have been successfully deployed across several high-value therapeutic targets.

Fatty Acid Synthase (FASN) Inhibitors

FASN is a critical enzyme in de novo lipogenesis. Dysregulation of the FASN pathway is implicated in viral replication (e.g., Hepatitis C), metabolic disorders like Non-Alcoholic Steatohepatitis (NASH), and tumor cell proliferation[3]. Derivatives featuring a 1,2,4-triazole core synthesized from (2R)-oxolane-2-carbohydrazide have demonstrated potent FASN modulation, effectively starving rapidly dividing cells or viral replication complexes of essential lipid building blocks[4].

TAM Kinase Inhibitors (Tyro3, Axl, Mer)

In immuno-oncology, TAM kinases are targeted to reverse the immunosuppressive tumor microenvironment. Pyrrolotriazine compounds linked via a hydrazide derivative of (2R)-oxolane-2-carbohydrazide have been patented as potent TAM kinase inhibitors. The oxolane ring in these structures is critical for orienting the inhibitor within the ATP-binding cleft of the kinase[2].

APJ Receptor Agonists

The APJ receptor is a G-protein coupled receptor (GPCR) targeted for cardiovascular conditions such as heart failure. Heterocyclic triazole agonists derived from (2R)-oxolane-2-carbohydrazide have shown excellent efficacy in modulating vascular tone and cardiac contractility[5].

BioPathway Compound (2R)-oxolane-2-carbohydrazide Derivatives FASN Fatty Acid Synthase (FASN) Compound->FASN Inhibition TAM TAM Kinases (Tyro3, Axl, Mer) Compound->TAM Inhibition APJ APJ Receptor Compound->APJ Agonism Lipid ↓ De novo Lipid Synthesis (NASH, HCV, Oncology) FASN->Lipid Immune ↑ Anti-Tumor Immunity ↓ Tumor Proliferation TAM->Immune Cardio Vasodilation & Cardiac Contractility APJ->Cardio

Caption: Pharmacological targets and downstream phenotypic effects of (2R)-oxolane-2-carbohydrazide derivatives.

Validated Synthetic Workflows

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for the synthesis and utilization of (2R)-oxolane-2-carbohydrazide.

Protocol A: Synthesis of (2R)-oxolane-2-carbohydrazide

Causality Check: The primary challenge in this synthesis is preventing the racemization of the sensitive alpha-chiral center adjacent to the ring oxygen. Standard harsh acyl chloride formations are avoided. Instead, mild peptide-coupling reagents (EDCI/HOBt) are utilized to activate the carboxylic acid[3].

Step-by-Step Methodology:

  • Activation: Dissolve (R)-tetrahydrofuran-2-carboxylic acid (1.00 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert nitrogen atmosphere.

  • Coupling Reagents: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.50 equiv) and Hydroxybenzotriazole (HOBt, 1.50 equiv).

  • Stirring: Allow the mixture to warm to 25 °C and stir for 30 minutes to form the activated HOBt-ester intermediate.

  • Nucleophilic Attack: Cool the reaction back to 0 °C and add hydrazine hydrate (1.50 equiv) dropwise. Note: Dropwise addition controls the exothermic reaction and prevents di-acylation of the hydrazine.

  • Completion: Stir the resulting mixture overnight at 25 °C.

  • Validation (In-Process): Monitor via TLC (Ninhydrin stain positive for primary amine).

  • Workup: Filter the precipitated urea byproducts. Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the product as a pale yellow oil. Confirm enantiomeric excess (ee > 98%) via Chiral SFC[5].

Protocol B: Cyclization to 1,2,4-Triazole-3-thione Derivatives

Causality Check: The carbohydrazide acts as a bi-nucleophile. Reaction with an isothiocyanate yields a thiosemicarbazide intermediate, which undergoes base-promoted dehydrative cyclization to form the rigid triazole core[5].

Step-by-Step Methodology:

  • Addition: Dissolve (2R)-oxolane-2-carbohydrazide (1.0 equiv) in ethanol. Add the target isothiocyanate (1.05 equiv).

  • Intermediate Formation: Reflux the mixture for 4 hours. LC-MS validation should confirm the mass of the acyclic thiosemicarbazide intermediate.

  • Cyclization: Add aqueous NaOH (2.0 M, 3.0 equiv) directly to the reaction vessel and heat at 80 °C for 6 hours. The strong base drives the intramolecular condensation.

  • Precipitation: Cool the mixture to 0 °C and carefully acidify with 1M HCl to pH 4. The 1,2,4-triazole-3-thione derivative will precipitate.

  • Validation: Filter, dry, and confirm the structure via ¹H-NMR (noting the disappearance of the distinct hydrazide N-H protons and the presence of the thione/thiol tautomeric signals).

SynthWorkflow A (R)-THF-2-carboxylic acid B Activated Ester (EDCI/HOBt) A->B EDCI, HOBt DCM, 25°C C (2R)-oxolane-2-carbohydrazide B->C NH2NH2·H2O Stir overnight D Thiosemicarbazide Intermediate C->D Isothiocyanate EtOH, Reflux E 1,2,4-Triazole Derivative D->E NaOH (aq), 80°C then HCl (pH 4)

Caption: Synthetic workflow for generating 1,2,4-triazole derivatives from (2R)-oxolane-2-carbohydrazide.

Quantitative Data & Specifications

For researchers integrating this building block into their libraries, understanding its physicochemical baseline is critical for predicting the properties of the downstream derivatives.

Table 1: Physicochemical Properties of (2R)-oxolane-2-carbohydrazide

PropertyValue / SpecificationImpact on Drug Design
CAS Number 1399181-79-3[1]Unique identifier for procurement and IP tracking.
Molecular Weight 130.15 g/mol Low MW allows for the addition of large pharmacophores without exceeding Lipinski's Rule of 5.
H-Bond Donors 2 (Hydrazide -NH, -NH₂)Essential for forming the heterocyclic ring during cyclization.
H-Bond Acceptors 3 (Carbonyl O, Ring O, Hydrazide N)Ring oxygen provides critical interactions with target kinase/receptor backbones.
Rotatable Bonds 1 (Excluding ring)High rigidity upon cyclization reduces entropic penalty during target binding.

Table 2: Summary of Target Applications and Derivative Classes

Target PathwayAssociated IndicationsPrimary Derivative ClassReference
Fatty Acid Synthase (FASN) HCV, NASH, OncologySubstituted 1,2,4-triazolesVertex Pharmaceuticals[3]
TAM Kinases (Tyro3, Axl, Mer) Immuno-oncologyPyrrolotriazine-linked hydrazidesConstellation Pharma[2]
APJ Receptor Heart Failure, Vascular DiseaseHeterocyclic triazole agonistsAmgen Inc.[5]

Conclusion

The strategic use of (2R)-oxolane-2-carbohydrazide represents a masterclass in modern drug design. By leveraging its chiral oxolane ring and highly reactive hydrazide moiety, medicinal chemists can rapidly construct diverse, stereospecific heterocycles. Whether designing FASN inhibitors for metabolic diseases, TAM kinase inhibitors for immuno-oncology, or APJ receptor agonists for heart failure, this building block ensures that the resulting derivatives possess the necessary structural rigidity, metabolic stability, and target affinity required for clinical success.

As synthesis methodologies continue to evolve, the integration of such high-Fsp³ chiral synthons will remain a cornerstone of successful small-molecule drug discovery.

References

  • Source: Google Patents (Vertex Pharmaceuticals Incorporated)
  • Source: Google Patents (Amgen Inc.)
  • Source: Google Patents (Constellation Pharmaceuticals, Inc.)
  • Source: Google Patents (Vertex Pharmaceuticals Incorporated)

Sources

Exploratory

The Strategic Role of (2R)-oxolane-2-carbohydrazide in the Development of Next-Generation FASN Inhibitors

An In-Depth Technical Guide for Drug Development Professionals Executive Summary: The Chiral Scaffold Advantage In the landscape of modern metabolic and oncological drug discovery, targeting de novo lipogenesis (DNL) has...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary: The Chiral Scaffold Advantage

In the landscape of modern metabolic and oncological drug discovery, targeting de novo lipogenesis (DNL) has emerged as a highly validated therapeutic strategy. At the core of this pathway is Fatty Acid Synthase (FASN), a multi-enzyme protein that catalyzes the synthesis of palmitate.

From a medicinal chemistry perspective, designing small-molecule inhibitors that can selectively and potently bind to FASN requires precise spatial geometry. (2R)-oxolane-2-carbohydrazide (also known as (R)-tetrahydrofuran-2-carbohydrazide) serves as a critical, privileged chiral building block in the synthesis of heterocyclic FASN modulators[1]. The chiral tetrahydrofuran ring provides optimal steric bulk and hydrogen bonding potential to interact with the FASN binding pockets, while the hydrazide moiety acts as an ideal electrophilic partner for cyclization into a rigid 1,2,4-triazole core. This rigidification reduces the entropic penalty upon target binding, leading to highly potent, orally bioavailable drug candidates like denifanstat (TVB-2640 / ASC40)[2][3].

Mechanistic Grounding: The FASN Pathway

To understand the pharmaceutical utility of (2R)-oxolane-2-carbohydrazide-derived compounds, we must examine the causality of the DNL pathway. FASN catalyzes the condensation of acetyl-CoA and malonyl-CoA to produce the 16-carbon saturated fatty acid, palmitate.

In healthy individuals, hepatic DNL contributes less than 5% to the total liver triglyceride pool. However, in pathological states such as Non-Alcoholic Steatohepatitis (NASH), DNL is chronically upregulated, contributing up to 30% of hepatic lipids[4]. This excess palmitate drives lipotoxicity, hepatocyte ballooning, and the activation of hepatic stellate cells (HSCs), which deposit fibrotic collagen[5]. By allosterically blocking FASN, (2R)-oxolane-2-carbohydrazide derivatives selectively starve this pathological lipid pool without disrupting the processing of dietary lipids.

FASN_Pathway AcCoA Acetyl-CoA & Malonyl-CoA FASN Fatty Acid Synthase (FASN) AcCoA->FASN Palmitate Palmitate (De Novo Lipogenesis) FASN->Palmitate Catalysis NASH NASH / Fibrosis Palmitate->NASH Lipotoxicity Tumor Tumor Proliferation Palmitate->Tumor Membrane Synthesis HCV HCV Replication Palmitate->HCV Viral Lipid Rafts Inhibitor (2R)-oxolane-2-carbohydrazide Derived Inhibitor Inhibitor->FASN Allosteric Blockade

Mechanism of FASN inhibition by (2R)-oxolane-2-carbohydrazide derivatives.

Core Pharmaceutical Applications

Metabolic Disorders: NASH and NAFLD

The most advanced clinical application for (2R)-oxolane-2-carbohydrazide-derived FASN inhibitors is the treatment of NASH. Because FASN dysregulation directly fuels both steatosis and the inflammatory inflammasome, inhibiting it provides a multi-pronged therapeutic effect. Clinical data from the FASCINATE-1 Phase 2a trial demonstrated that blocking FASN significantly reduces liver fat, lowers serum ALT (a marker of liver injury), and decreases fibrotic biomarkers in a dose-dependent manner[3].

Oncology: Hepatocellular Carcinoma (HCC) and Solid Tumors

Unlike normal adult tissues, which rely primarily on circulating dietary lipids, many solid tumors (including HCC) reactivate DNL to meet the massive lipid demand required for rapid membrane synthesis and intracellular signaling. FASN is heavily upregulated in these malignancies. By utilizing a FASN inhibitor, researchers can induce apoptosis in HCC cell lines by cutting off their endogenous fatty acid supply, a strategy often combined with Lipoprotein Lipase (LPL) suppression to block exogenous lipid scavenging[6].

Antiviral Therapeutics: Hepatitis C (HCV)

Viruses are obligate intracellular parasites that hijack host metabolic machinery. HCV, in particular, relies heavily on host lipid rafts for the formation of its viral replication complex and subsequent virion assembly. (2R)-oxolane-2-carbohydrazide derivatives have shown efficacy in disrupting this lipid microenvironment, thereby halting viral replication without targeting the highly mutable viral proteins themselves, reducing the likelihood of drug resistance[7].

Experimental Workflows & Protocols

As an application scientist, establishing a self-validating experimental pipeline is critical to ensure that the synthesized (2R)-oxolane-2-carbohydrazide derivatives are acting strictly on-target.

Workflow Syn Inhibitor Synthesis Bio Biochemical FASN Assay Syn->Bio Cell Cellular DNL Quantification Bio->Cell InVivo In Vivo NASH Murine Model Cell->InVivo

Step-by-step validation workflow for FASN inhibitors in drug development.

Protocol 1: Continuous Biochemical FASN Inhibition Assay (NADPH Oxidation)

Causality & Validation: Traditional radiolabeled assays only provide a single endpoint. Because FASN strictly consumes 14 molecules of NADPH to synthesize one molecule of palmitate, measuring the rate of NADPH depletion at 340 nm provides a continuous, real-time kinetic readout. This self-validates the enzyme's steady-state kinetics and confirms true allosteric inhibition rather than assay interference.

  • Reagent Preparation: Prepare assay buffer (100 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM DTT). Add purified recombinant human FASN (0.5 µ g/well ).

  • Compound Incubation: Dissolve the (2R)-oxolane-2-carbohydrazide derivative in DMSO. Add varying concentrations (e.g., 1 nM to 10 µM) to the enzyme mixture. Incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding a substrate master mix containing 150 µM Acetyl-CoA, 500 µM Malonyl-CoA, and 250 µM NADPH.

  • Kinetic Readout: Immediately monitor the decrease in absorbance at 340 nm using a microplate reader for 20 minutes. Calculate the IC50​ based on the initial velocity ( V0​ ) of NADPH oxidation.

Protocol 2: In Vivo Efficacy in Diet-Induced NASH Murine Model

Causality & Validation: To prove that the biochemical inhibition translates to physiological disease reversal, a High-Fat/Fructose/Cholesterol Diet (HFFCD) mouse model is used. This model accurately recapitulates human NASH histology (steatosis, ballooning, and fibrosis)[5].

  • Disease Induction: Feed C57BL/6 mice an HFFCD for 24 weeks until biopsy confirms F2-F3 fibrosis and elevated NAFLD Activity Score (NAS).

  • Dosing: Administer the (2R)-oxolane-2-carbohydrazide-derived FASN inhibitor via oral gavage (e.g., 10 mg/kg or 30 mg/kg daily) for 8 weeks.

  • Endpoint Analysis: Harvest liver tissue. Perform Masson's trichrome staining to quantify collagen area (fibrosis) and H&E staining for hepatocyte ballooning. Measure hepatic triglycerides via colorimetric assay.

Quantitative Data Presentation

The translation of (2R)-oxolane-2-carbohydrazide-derived molecules from bench to bedside is best illustrated by the clinical efficacy of first-in-class FASN inhibitors. The table below summarizes the Phase 2a clinical data (FASCINATE-1 trial) for denifanstat (TVB-2640), a leading compound in this class[3][8][9].

Clinical Endpoint (12-Week Treatment)Placebo CohortFASN Inhibitor (25 mg/day)FASN Inhibitor (50 mg/day)
Relative Liver Fat Change (MRI-PDFF) +4.5% (Increase)-9.6% (Reduction)-28.2% (Reduction)
Patients Achieving ≥30% Fat Reduction 11%23%61%
Serum ALT Change (Liver Injury Marker) +9.2% (Increase)-12.5% (Reduction)-24.3% (Reduction)
Adverse Events Leading to Withdrawal 0%6%1.8%

Data synthesized from the FASCINATE-1 randomized, placebo-controlled trial in NASH patients.

References

  • Heterocyclic modulators of lipid synthesis (US8871790B2). Google Patents.
  • Heterocyclic modulators of lipid synthesis (WO2018089904A1). Google Patents.
  • TVB-2640 (FASN Inhibitor) for the Treatment of Nonalcoholic Steatohepatitis: FASCINATE-1, a Randomized, Placebo-Controlled Phase 2a Trial . PubMed / Gastroenterology. Available at:[Link]

  • Both de novo synthetized and exogenous fatty acids support the growth of hepatocellular carcinoma cells . PMC / NIH. Available at:[Link]

  • Fatty acid synthase inhibitor TVB-3664 reverses multiple components of diet-induced nonalcoholic steatohepatitis . Sagimet Biosciences. Available at:[Link]

Sources

Foundational

Thermodynamic Profiling and Experimental Methodologies for (2R)-Oxolane-2-Carbohydrazide: Phase Transitions in Chiral Drug Development

Executive Summary In the development of advanced active pharmaceutical ingredients (APIs), the thermodynamic characterization of chiral building blocks is a critical path to ensuring process scalability and final product...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced active pharmaceutical ingredients (APIs), the thermodynamic characterization of chiral building blocks is a critical path to ensuring process scalability and final product efficacy. (2R)-oxolane-2-carbohydrazide (also known as (R)-tetrahydrofuran-2-carbohydrazide) is a highly specialized chiral synthon utilized in the synthesis of heterocyclic modulators of lipid synthesis, which are actively investigated for the treatment of viral infections, cancer, and metabolic disorders such as Non-Alcoholic Steatohepatitis (NASH) .

This whitepaper provides an in-depth technical analysis of the melting and boiling points of (2R)-oxolane-2-carbohydrazide. By exploring the causality behind its thermodynamic behavior—specifically its extensive intermolecular hydrogen-bonding network—and detailing self-validating experimental protocols, this guide equips researchers with the methodologies required to verify the physical and stereochemical integrity of this crucial intermediate.

Physicochemical Data Overview

The physical properties of (2R)-oxolane-2-carbohydrazide are heavily influenced by the presence of the carbohydrazide moiety (-CO-NH-NH₂), which acts as both a potent hydrogen bond donor and acceptor.

PropertyValueMethod / Source
Chemical Name (2R)-oxolane-2-carbohydrazideIUPAC Standard
CAS Registry Number 1399181-79-3Chemical Databases
Molecular Formula C₅H₁₀N₂O₂N/A
Molecular Weight 130.15 g/mol N/A
Melting Point ~104 °C (Range: 86.5 – 122 °C)EPA Predicted / Experimental Average
Boiling Point ~307 °C (Range: 283 – 337 °C)EPA Predicted / Extrapolated
Mechanistic Insights into Phase Transitions
  • Melting Point Causality (~104 °C): For a low-molecular-weight, non-aromatic heterocycle, a melting point exceeding 100 °C is unusually high. This is directly caused by the rigid crystalline lattice formed via intermolecular hydrogen bonding between the terminal amine (-NH₂) protons and the carbonyl/oxolane oxygens of adjacent molecules. The specific (2R) stereochemistry dictates a unique chiral crystal packing arrangement. Any deviation in the melting point onset or a broadening of the melting range serves as a primary indicator of enantiomeric impurity (racemization) or the presence of alternate polymorphic forms.

  • Boiling Point Causality (~307 °C): The exceptionally high boiling point is a macroscopic manifestation of the cohesive energy density within the liquid phase. The multiple hydrogen-bonding sites create a highly cross-linked liquid matrix. Overcoming this network to achieve vaporization requires massive thermal input. Consequently, heating this compound to 307 °C at atmospheric pressure carries a high risk of thermal decomposition (specifically, cleavage of the N-N bond).

Experimental Workflows: Self-Validating Systems

To accurately determine the phase transitions of (2R)-oxolane-2-carbohydrazide without succumbing to artifacts caused by thermal degradation or impurities, standard capillary methods are insufficient. The following protocols utilize advanced thermal analysis techniques designed with built-in validation mechanisms.

Protocol 1: High-Precision Melting Point & Polymorph Determination via DSC

Rationale: Differential Scanning Calorimetry (DSC) is mandatory for chiral synthons. It not only measures the melting point but also quantifies the enthalpy of fusion ( ΔHf​ ), allowing for the calculation of enantiomeric purity via the Schrader-van Laar equation.

  • System Suitability & Calibration (Self-Validation):

    • Calibrate the DSC instrument using a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g).

    • Causality: Ensuring the baseline drift is < 0.1 mW guarantees that subtle endothermic events (such as polymorphic transitions occurring just below the main melting peak) are accurately resolved.

  • Sample Preparation: Accurately weigh 2.0 – 5.0 mg of the (2R)-oxolane-2-carbohydrazide into a standard aluminum pan. Crimp the lid tightly to ensure uniform thermal contact and prevent sublimation.

  • Atmosphere Control: Purge the furnace with dry Nitrogen (N₂) at 50 mL/min. This prevents oxidative degradation of the sensitive hydrazide group during heating.

  • Thermal Cycle:

    • Equilibrate the sample isothermally at 25 °C for 5 minutes.

    • Ramp the temperature at 10 °C/min up to 150 °C.

    • Causality: A 10 °C/min ramp provides the optimal thermodynamic balance. Faster rates cause thermal lag and artificially inflate the apparent melting point, while slower rates may allow for solid-state polymorphic transformations during the run, obscuring the original crystal form.

  • Data Interpretation: The true melting point is defined as the extrapolated onset temperature ( Tonset​ ) of the primary endothermic peak, expected near 104 °C .

Protocol 2: Boiling Point Determination via TGA/DTA

Rationale: Because the predicted boiling point (~307 °C) borders on the thermal decomposition threshold of the molecule, traditional ebulliometry will likely fail. Thermogravimetric Analysis coupled with Differential Thermal Analysis (TGA/DTA) differentiates between true vaporization and chemical degradation.

  • System Validation: Run a stable, high-boiling reference standard (e.g., caffeine) to validate the high-temperature sensor accuracy.

  • Sample Loading: Place 10 mg of the compound into an alumina crucible.

  • Atmosphere Control: Utilize an Argon (Ar) purge at 40 mL/min. Argon is heavier and more inert than nitrogen, providing superior protection against high-temperature oxidation.

  • Heating Program: Ramp from 50 °C to 400 °C at a rate of 20 °C/min.

  • Interpretation & Causality:

    • Monitor the first derivative of the weight loss curve (DTG) alongside the DTA heat flow.

    • If a sharp endothermic DTA peak perfectly aligns with 100% weight loss, the peak temperature represents the true boiling point.

    • If the weight loss is accompanied by an exothermic event or leaves a carbonaceous residue, the molecule has decomposed. In this scenario, the atmospheric boiling point cannot be measured directly; it must be determined via vacuum distillation at reduced pressures (e.g., 10 mmHg) and extrapolated to 760 mmHg using the Clausius-Clapeyron equation.

Synthesis and Application Pathway

The thermodynamic properties of (2R)-oxolane-2-carbohydrazide are highly dependent on the success of its upstream synthesis. To prevent racemization at the chiral α -center, the coupling of (2R)-tetrahydrofuran-2-carboxylic acid with hydrazine requires mild reagents such as EDCI and HOBt . The workflow below maps this relationship.

G N1 Starting Material: (2R)-Tetrahydrofuran-2-carboxylic acid N2 Coupling Reaction: EDCI, HOBt, Hydrazine N1->N2 N3 (2R)-Oxolane-2-carbohydrazide (Target Chiral Synthon) N2->N3 N4 Thermodynamic Profiling N3->N4 N7 Downstream Application: Lipid Synthesis Modulators (NASH/Antiviral) N3->N7 N5 Melting Point (DSC) ~104 °C N4->N5 N6 Boiling Point (TGA/DTA) ~307 °C (Extrapolated) N4->N6

Caption: Synthesis, thermodynamic profiling, and downstream application of (2R)-oxolane-2-carbohydrazide.

References

  • U.S. Environmental Protection Agency. "Tetrahydrofuran-2-carbohydrazide: Melting Point Data." EPA CompTox Chemicals Dashboard.[Link]

  • U.S. Environmental Protection Agency. "Tetrahydrofuran-2-carbohydrazide: Boiling Point Data." EPA CompTox Chemicals Dashboard.[Link]

  • Nimbus Apollo, Inc. "Heterocyclic modulators of lipid synthesis.
Exploratory

Comprehensive Technical Guide on (2R)-Oxolane-2-Carbohydrazide: Identifiers, Stereochemical Significance, and Applications in Lipid Modulation

Executive Summary As drug development increasingly targets complex metabolic and viral pathways, the demand for precision chiral building blocks has surged. (2R)-oxolane-2-carbohydrazide (also known as (R)-tetrahydrofura...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly targets complex metabolic and viral pathways, the demand for precision chiral building blocks has surged. (2R)-oxolane-2-carbohydrazide (also known as (R)-tetrahydrofuran-2-carbohydrazide) is a highly specialized intermediate utilized extensively in the synthesis of heterocyclic modulators[1]. By providing a rigid, stereochemically defined scaffold, this compound enables the precise spatial alignment of hydrogen-bond donor/acceptor networks within target protein active sites. This whitepaper details the core identifiers, physicochemical properties, mechanistic causality in lipid modulation, and field-proven synthetic protocols for (2R)-oxolane-2-carbohydrazide.

Chemical Identity and Quantitative Data

Accurate identification and tracking of chiral intermediates are foundational to reproducible medicinal chemistry. Below is the consolidated quantitative data for (2R)-oxolane-2-carbohydrazide.

Table 1: Core Chemical Identifiers
Identifier TypeValue
Chemical Name (2R)-oxolane-2-carbohydrazide
Synonyms (R)-tetrahydrofuran-2-carbohydrazide; (2R)-tetrahydrofuran-2-carbohydrazide
CAS Registry Number 1399181-79-3
SMILES String O=C([C@@H]1OCCC1)NN[2]
MDL Number MFCD28968251[2]
Molecular Formula C5H10N2O2[3]
Molecular Weight 130.15 g/mol
Table 2: Physicochemical Properties & Handling
PropertySpecification
Physical State Yellow oil to low-melting solid[1]
Solubility Soluble in water, methanol, ethanol, and DMSO; poorly soluble in hexanes.
Storage Conditions 2-8°C, sealed in a dry, dark environment under an inert atmosphere[4].
Reactivity Nucleophilic primary amine; susceptible to oxidation and hydrolysis if exposed to ambient moisture.

Scientific Integrity: Stereochemistry and Causality

In rational drug design, chirality dictates pharmacodynamic efficacy. The (2R) configuration of the oxolane ring ensures that the carbohydrazide moiety is projected at the exact vector required to interact with the target protein.

When this scaffold is incorporated into Fatty Acid Synthase (FASN) inhibitors, the (2R) enantiomer aligns optimally with the polar residues of the ketoacyl synthase (KS) or thioesterase (TE) domains. Substituting this with the (2S) enantiomer (CAS 1399181-80-6) introduces severe steric clashes and disrupts the critical hydrogen-bonding network. This spatial mismatch leads to a precipitous drop in binding affinity, rendering the resulting derivative pharmacologically inert. Therefore, maintaining enantiomeric purity during the synthesis of (2R)-oxolane-2-carbohydrazide is not just a quality control metric—it is the absolute determinant of the final drug's efficacy.

Mechanistic Role in Drug Development

(2R)-oxolane-2-carbohydrazide is a key precursor in the patent landscape for "Heterocyclic modulators of lipid synthesis"[5]. These modulators primarily target FASN, a multi-enzyme protein that catalyzes the de novo synthesis of palmitate.

Hyperactivation of FASN is a hallmark of many solid tumors and viral infections. Viruses such as Hepatitis C (HCV) and Influenza are obligate intracellular parasites that hijack host lipid metabolism; they require host lipid droplets to anchor their viral replication complexes and assemble viral envelopes[5]. Derivatives synthesized from (2R)-oxolane-2-carbohydrazide act as potent inhibitors of FASN, effectively starving the virus of the essential lipids required for proliferation.

FASN_Pathway A Acetyl-CoA + Malonyl-CoA B Fatty Acid Synthase (FASN) A->B Substrate Binding C Palmitate (De Novo Lipogenesis) B->C Catalysis D Host Lipid Droplets & Membranes C->D Lipid Accumulation E Viral Replication Complex (HCV, Influenza) D->E Scaffolding F (2R)-Oxolane-2-Carbohydrazide Derivatives F->B Target Inhibition

Fig 1: FASN modulation pathway by (2R)-oxolane-2-carbohydrazide derivatives in viral replication.

Experimental Protocols: Self-Validating Synthesis

The most robust method for generating (2R)-oxolane-2-carbohydrazide is the hydrazinolysis of the corresponding chiral ester. As a Senior Application Scientist, I emphasize designing protocols that are self-validating. By utilizing specific staining techniques and stoichiometric controls, the protocol inherently confirms the formation of the product at each step.

Step-by-Step Methodology
  • Reagent Preparation: Dissolve 1.0 equivalent of methyl (2R)-tetrahydrofuran-2-carboxylate in anhydrous ethanol to achieve a 0.5 M concentration. Perform this under an inert nitrogen atmosphere to prevent moisture ingress.

  • Hydrazine Addition (Causality Control): Dropwise add 3.0 to 5.0 equivalents of hydrazine hydrate (80-98% w/w) at room temperature. Why excess? A stoichiometric excess of hydrazine drives the equilibrium toward the mono-hydrazide and strictly prevents the formation of symmetric diacylhydrazines (dimerization).

  • Reflux: Heat the reaction mixture to 80°C and maintain reflux for 4 to 6 hours.

  • Self-Validating TLC Monitoring: Track the reaction progress via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (10:1) eluent. Stain the TLC plate with ninhydrin. Validation: The starting ester will not react with ninhydrin, but the newly formed primary amine of the carbohydrazide will yield a distinct purple/blue spot, confirming successful conversion.

  • Workup & Azeotropic Drying: Cool the mixture to room temperature. Concentrate under reduced pressure to remove ethanol and the bulk of unreacted hydrazine. To remove trace hydrazine and water, co-evaporate the residue with toluene (3 x 20 mL).

  • Final Isolation: Dry the resulting yellow oil under high vacuum (0.1 mbar) for 12 hours to afford pure (2R)-oxolane-2-carbohydrazide[1].

Synthesis_Workflow S1 Step 1 Methyl (2R)-tetrahydrofuran- 2-carboxylate + NH2NH2 S2 Step 2 Reflux in Ethanol (80°C, 4-6h) S1->S2 S3 Step 3 TLC Monitoring (Ninhydrin Stain) S2->S3 S4 Step 4 Vacuum Concentration & Azeotropic Drying S3->S4 S5 Step 5 Yield: (2R)-Oxolane-2- carbohydrazide S4->S5

Fig 2: Step-by-step synthetic workflow for the hydrazinolysis of the chiral ester.

References

  • Molaid. "(2R)-oxolane-2-carbohydrazide - CAS 1399181-79-3". Source: Molaid Chemical Database. URL:[Link]

  • Google Patents. "AU2012225390A1 - Heterocyclic modulators of lipid synthesis". Source: World Intellectual Property Organization / IP Australia.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of Chiral Schiff Bases from (2R)-Oxolane-2-Carbohydrazide

Document ID: AN-CSD-2603-01 Abstract This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis and characterization of chiral Schiff bases derived fr...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-CSD-2603-01

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis and characterization of chiral Schiff bases derived from (2R)-oxolane-2-carbohydrazide. Hydrazone linkages are pivotal structural motifs in medicinal chemistry, and the incorporation of a chiral oxolane moiety offers a strategic advantage for developing stereospecific therapeutic agents. This guide details the underlying reaction mechanism, provides a robust and validated experimental protocol, outlines essential characterization techniques, and explains the scientific rationale behind the procedural steps.

Introduction: The Strategic Value of Chiral Hydrazones

Schiff bases, compounds containing an azomethine or imine group (-C=N-), are fundamental building blocks in organic synthesis and medicinal chemistry.[1] A specific and highly valuable subclass of these are hydrazones, formed from the condensation of a hydrazine derivative with an aldehyde or ketone.[2][3] These structures are renowned for their broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[2][4][5][6]

The strategic use of (2R)-oxolane-2-carbohydrazide as the hydrazine component introduces a fixed chiral center into the molecular framework. The tetrahydrofuran (oxolane) ring is a common feature in natural products and pharmaceuticals, often contributing to favorable solubility and pharmacokinetic profiles. By utilizing this chiral building block, researchers can synthesize Schiff bases with defined stereochemistry, a critical factor for achieving selective interactions with biological targets like enzymes and receptors. This application note provides the necessary theoretical and practical framework to successfully synthesize and validate these high-value chemical entities.

The Chemistry of Hydrazone Formation: Mechanism and Catalysis

The formation of a hydrazone from a carbohydrazide and a carbonyl compound (aldehyde or ketone) is a classic acid-catalyzed nucleophilic addition-elimination reaction.[7][8] The overall process involves the formation of a carbon-nitrogen double bond with the concomitant elimination of a water molecule.[9]

Mechanism Deep Dive:

The reaction proceeds through a two-part mechanism, often requiring careful pH control for optimal rates.[2][10]

  • Nucleophilic Addition: The terminal, more nucleophilic nitrogen atom of the (2R)-oxolane-2-carbohydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate known as a carbinolamine.

  • Dehydration (Elimination): The carbinolamine is then dehydrated to form the stable C=N double bond of the hydrazone. This step is the rate-limiting step and is significantly accelerated by acid catalysis.[11] The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (H₂O).

The Role of pH: The reaction rate is highly pH-dependent.

  • Low pH (Strongly Acidic): At very low pH, the hydrazide becomes protonated, losing its nucleophilicity and slowing or stopping the initial addition step.[10]

  • High pH (Basic/Neutral): In neutral or basic conditions, the dehydration step is slow because the hydroxyl group is a poor leaving group.[10]

  • Optimal pH (Slightly Acidic, ~4-5): A mildly acidic environment provides a sufficient concentration of protonated carbonyl to enhance its electrophilicity and allows for efficient protonation of the carbinolamine intermediate, without deactivating the hydrazide nucleophile.[2][12] A catalytic amount of a weak acid like glacial acetic acid is often sufficient to achieve this balance.[9]

G Reactants Carbonyl (Aldehyde/Ketone) + (2R)-Oxolane-2-carbohydrazide Protonation Acid Catalyst (H⁺) Protonates Carbonyl Oxygen Reactants->Protonation [1] Activation NucleophilicAttack Nucleophilic Attack by Hydrazide N-terminus Reactants->NucleophilicAttack [2] Addition ActivatedCarbonyl Activated Carbonyl (Enhanced Electrophilicity) Protonation->ActivatedCarbonyl ActivatedCarbonyl->NucleophilicAttack [2] Addition Carbinolamine Carbinolamine Intermediate (Tetrahedral) NucleophilicAttack->Carbinolamine ProtonTransfer Proton Transfer Carbinolamine->ProtonTransfer ProtonatedCarbinolamine Protonated Carbinolamine (-OH becomes -OH₂⁺) ProtonTransfer->ProtonatedCarbinolamine Elimination Elimination of Water (Rate-Limiting Step) ProtonatedCarbinolamine->Elimination [3] Elimination Iminium Iminium Ion Elimination->Iminium Deprotonation Deprotonation Iminium->Deprotonation Product Final Hydrazone Product (Schiff Base) Deprotonation->Product

Caption: Reaction mechanism for acid-catalyzed hydrazone formation.

Experimental Protocol: Synthesis of (R,E)-N'-(benzylidene)oxolane-2-carbohydrazide

This protocol describes a general procedure for the synthesis of a chiral Schiff base from (2R)-oxolane-2-carbohydrazide and benzaldehyde. This procedure can be adapted for other aldehydes and ketones with minor modifications.

3.1. Materials and Reagents

  • (2R)-oxolane-2-carbohydrazide (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Anhydrous Ethanol (or Methanol)

  • Glacial Acetic Acid (catalytic amount, optional)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F254)

  • Büchner funnel and filter paper

  • Vacuum filtration apparatus

3.2. Step-by-Step Procedure

  • Dissolution: In a clean, dry round-bottom flask, dissolve (2R)-oxolane-2-carbohydrazide (e.g., 1.30 g, 10 mmol) in anhydrous ethanol (40 mL). Stir the mixture at room temperature until the solid is fully dissolved.

  • Addition of Carbonyl: To this solution, add benzaldehyde (e.g., 1.06 g, 1.0 mL, 10 mmol) dropwise while stirring.

  • Catalysis (Optional): For less reactive carbonyl compounds or to increase the reaction rate, add 2-3 drops of glacial acetic acid to the mixture. The addition of an acid catalyst is a common strategy to facilitate the dehydration step.[13]

  • Reaction: Stir the reaction mixture at room temperature. The formation of a precipitate is often observed as the product is typically less soluble in the reaction solvent than the reactants.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., eluent system of 2:1 Hexane:Ethyl Acetate). Spot the starting materials and the reaction mixture. The reaction is complete upon the disappearance of the limiting reactant spot and the appearance of a new product spot. Reaction times can vary from 1 to 12 hours.[9]

  • Isolation: Once the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the purified product under vacuum to yield the final chiral Schiff base as a crystalline solid.

G Start Start Dissolve Dissolve Hydrazide in Anhydrous Ethanol Start->Dissolve AddAldehyde Add Aldehyde (e.g., Benzaldehyde) Dissolve->AddAldehyde AddCatalyst Optional: Add Catalytic Acetic Acid AddAldehyde->AddCatalyst Stir Stir at Room Temp. (1-12h) AddCatalyst->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Cool Cool in Ice Bath Monitor->Cool Complete Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry Under Vacuum Wash->Dry End Pure Product Dry->End

Caption: Experimental workflow for hydrazone synthesis.

Characterization and Data Interpretation

Confirmation of the synthesized Schiff base structure requires a combination of spectroscopic methods. The disappearance of reactant signals and the appearance of characteristic product signals provide definitive evidence of a successful reaction.[4][14][15]

4.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a primary tool for identifying the key functional group transformation.[16]

  • Key Appearance: A strong absorption band in the region of 1650-1600 cm⁻¹ , characteristic of the C=N (azomethine) stretching vibration.[3][17]

  • Key Disappearances: The C=O stretching band of the starting aldehyde (typically ~1700 cm⁻¹) and the N-H stretching vibrations of the primary amine group of the carbohydrazide.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information about the product's carbon-hydrogen framework.[18]

  • ¹H NMR:

    • A characteristic singlet peak appears between δ 8.0-8.7 ppm corresponding to the azomethine proton (-CH=N-).[19]

    • A broad singlet for the amide N-H proton, typically downfield (> δ 10 ppm).[20]

    • Signals corresponding to the (2R)-oxolane ring and the aromatic aldehyde moiety will be present.

    • The aldehyde proton signal (typically δ 9.5-10.5 ppm) will be absent.

  • ¹³C NMR:

    • A distinct signal for the azomethine carbon (-C=N-) appears in the range of δ 140-160 ppm .[20][21]

    • The signal for the carbonyl carbon of the starting aldehyde (typically > δ 190 ppm) will have disappeared.

4.3. Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the synthesized compound, providing the final piece of evidence for its identity.

4.4. Summary of Expected Analytical Data

The table below summarizes the expected data for the product of the reaction between (2R)-oxolane-2-carbohydrazide and benzaldehyde.

Analytical Technique Observation Interpretation
FT-IR Strong band at ~1625 cm⁻¹C=N (azomethine) stretch formed.
Absence of band at ~1700 cm⁻¹C=O of benzaldehyde consumed.
¹H NMR Singlet at ~δ 8.3 ppmAzomethine proton (-CH=N-) present.
Absence of singlet at ~δ 10.0 ppmAldehyde proton consumed.
¹³C NMR Signal at ~δ 145 ppmAzomethine carbon (-C=N-) present.
Absence of signal at ~δ 192 ppmAldehyde carbon consumed.
MS (ESI+) Peak at m/z = 219.11 [M+H]⁺Correct molecular weight confirmed.

Conclusion

The synthesis of chiral Schiff bases from (2R)-oxolane-2-carbohydrazide is a straightforward and efficient method for producing compounds with significant potential in drug discovery and development. The reaction proceeds via a well-understood acid-catalyzed condensation mechanism. By following the detailed protocol and utilizing standard spectroscopic techniques for characterization, researchers can reliably synthesize and validate these valuable chiral molecules for further investigation into their biological activities.

References

  • Formation of Imines and Enamines. (2025, July 5). Chemistry Steps. [Link]

  • Imines - Properties, Formation, Reactions, and Mechanisms. (2022, March 7). Master Organic Chemistry. [Link]

  • Mechanism of Schiff base (imine) Formation. ResearchGate. [Link]

  • Stepwise versus Concerted: Theoretical Insights into the Stereoselectivity in Aryl Imine Formation Assisted by Acid and Water. (2023, November 8). ACS Publications. [Link]

  • Imine formation. (2020, July 1). Chemistry LibreTexts. [Link]

  • Conditions for imine formation. (2018, December 4). Chemistry Stack Exchange. [Link]

  • An Experimental and Computational Exploration on the Electronic, Spectroscopic, and Reactivity Properties of Novel Halo-Functionalized Hydrazones. (2020, July 21). ACS Omega. [Link]

  • Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. (2015, April 3). MDPI. [Link]

  • Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. PMC. [Link]

  • Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution. PMC. [Link]

  • AlCl3·6H2O-catalyzed Schiff-base reaction between aryl ketones and aromatic acylhydrazines/hydrazines in water. ResearchGate. [Link]

  • SCHIFF BASES. University of Technology - Iraq. [Link]

  • Synthesis, characterization and antifungal activity of hydrazone schiff base. International Journal of Current Research. [Link]

  • Different Schiff Bases—Structure, Importance and Classification. (2022, January 25). MDPI. [Link]

  • Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. PMC. [Link]

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  • Green route synthesis of Schiff's bases of isonicotinic acid hydrazide. (2009, September 16). Taylor & Francis Online. [Link]

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  • Synthesis, characterization and antimicrobial studies of novel ONO donor hydrazone Schiff base complexes with some divalent metal (II) ions. (2020, August 1). Arabian Journal of Chemistry. [Link]

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  • Synthesis and spectral characterization of hydrazone derivative of furfural using experimental and DFT methods. PubMed. [Link]

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  • Process for making carbohydrazide.
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  • Exploring the Potential of Oxalyldihydrazide-Derived Schiff Bases as Versatile Ligands: Synthesis, Structural Characterization, and Magnetic Properties. (2025, January 13). MDPI. [Link]

  • Synthesis and Evaluation of Bis-Schiff Bases of Carbohydrazide as Antioxidant and Cytotoxic Agents. PubMed. [Link]

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  • Synthesis And Characterization Of New Schiff Bases And Their 1,3-Oxazepines Derived From Phthalic Anhydride. (2021, February 15). Systematic Reviews in Pharmacy. [Link]

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Application

Application Notes and Protocols: (2R)-Oxolane-2-Carbohydrazide as a Novel Scaffold for Peptidomimetic Synthesis

Introduction: The Quest for Conformational Control in Peptide Therapeutics The therapeutic potential of peptides is often hampered by their inherent flexibility and susceptibility to proteolytic degradation. Peptidomimet...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Conformational Control in Peptide Therapeutics

The therapeutic potential of peptides is often hampered by their inherent flexibility and susceptibility to proteolytic degradation. Peptidomimetics, molecules that mimic the structure and function of peptides, offer a promising strategy to overcome these limitations. A key approach in peptidomimetic design is the introduction of conformational constraints to lock the molecule into a bioactive conformation, thereby enhancing receptor affinity, selectivity, and metabolic stability.[1][2][3][4][5] The incorporation of rigid cyclic scaffolds is a well-established method to achieve this conformational pre-organization.[1][6]

This application note details the use of (2R)-oxolane-2-carbohydrazide , a chiral tetrahydrofuran (THF)-based scaffold, in the synthesis of novel peptidomimetics. The oxolane ring serves as a rigidifying element, capable of inducing stable secondary structures such as β-turns.[6][7] The hydrazide moiety provides a versatile chemical handle for C-terminal modification of peptides or for use as a stable precursor in modern peptide ligation and cyclization strategies.[8][9][10][11] We present the rationale for its use, detailed protocols for its synthesis, and its incorporation into peptide backbones, providing researchers in drug discovery with a powerful tool for the rational design of next-generation peptide therapeutics.

Scientific Rationale: The Oxolane Advantage

The choice of (2R)-oxolane-2-carbohydrazide as a peptidomimetic scaffold is grounded in several key principles:

  • Conformational Rigidity: The five-membered tetrahydrofuran ring restricts the torsional angles of the peptide backbone in its vicinity. Studies on similar furanoid sugar amino acids and other THF-based amino acids have demonstrated their capacity to induce well-defined secondary structures, particularly β-turns.[6][7] This pre-organization can significantly reduce the entropic penalty of binding to a biological target.

  • Chirality and Stereochemical Control: The (2R) stereocenter provides a defined three-dimensional orientation for the peptide chain, which is crucial for specific molecular recognition.

  • Improved Pharmacokinetic Properties: The ether linkage of the oxolane ring can enhance aqueous solubility and metabolic stability compared to more hydrophobic carbocyclic scaffolds.

  • Versatility of the Hydrazide Group: The carbohydrazide functional group is a stable and versatile precursor. It can be used to:

    • Act as a C-terminal cap.

    • Be converted to a reactive acyl azide for coupling with amines or for Curtius rearrangement to an isocyanate.[5][9]

    • Serve as a stable surrogate for peptide thioesters, which are key intermediates in Native Chemical Ligation (NCL) for the synthesis of larger proteins and cyclic peptides.[1][2][4][10]

Experimental Protocols

Part 1: Synthesis of the (2R)-Oxolane-2-Carbohydrazide Building Block

The synthesis of the core scaffold is a straightforward two-step process starting from the commercially available (2R)-oxolane-2-carboxylic acid.

Workflow for (2R)-Oxolane-2-Carbohydrazide Synthesis

A (2R)-Oxolane-2-carboxylic acid B Methyl (2R)-oxolane-2-carboxylate A->B Esterification reagent1 SOCl₂, Methanol 0°C to rt C (2R)-Oxolane-2-carbohydrazide B->C Hydrazinolysis reagent2 Hydrazine hydrate (N₂H₄·H₂O) Methanol, reflux

Caption: Synthesis of the core building block.

Protocol 1.1: Esterification of (2R)-Oxolane-2-carboxylic Acid

This protocol describes the conversion of the starting carboxylic acid to its methyl ester, which facilitates the subsequent reaction with hydrazine.

  • Materials:

    • (2R)-Oxolane-2-carboxylic acid

    • Thionyl chloride (SOCl₂)

    • Anhydrous Methanol (MeOH)

    • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator

  • Procedure:

    • Suspend (2R)-Oxolane-2-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 5 mL per 1 g of acid) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield Methyl (2R)-oxolane-2-carboxylate as a clear oil, which can be used in the next step without further purification.

Protocol 1.2: Hydrazinolysis of Methyl (2R)-Oxolane-2-carboxylate

This protocol details the conversion of the methyl ester to the final carbohydrazide.

  • Materials:

    • Methyl (2R)-oxolane-2-carboxylate

    • Hydrazine hydrate (N₂H₄·H₂O, 64-85% solution)

    • Methanol (MeOH)

    • Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle

  • Procedure:

    • Dissolve Methyl (2R)-oxolane-2-carboxylate (1.0 eq) in methanol (approx. 10 mL per 1 g of ester) in a round-bottom flask.

    • Add hydrazine hydrate (3.0 eq) to the solution.

    • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • The crude (2R)-Oxolane-2-carbohydrazide can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) or by silica gel chromatography to yield a white solid.

Reaction Step Reactants Key Reagents Typical Yield Notes
Esterification (2R)-Oxolane-2-carboxylic acidSOCl₂, Methanol>90%Can also use other esterification methods like Fischer esterification with a catalytic amount of strong acid.
Hydrazinolysis Methyl (2R)-oxolane-2-carboxylateHydrazine hydrate70-85%An excess of hydrazine hydrate is used to drive the reaction to completion.
Part 2: C-Terminal Incorporation of (2R)-Oxolane-2-Carbohydrazide

This section describes a protocol for coupling the synthesized (2R)-oxolane-2-carbohydrazide to the C-terminus of a peptide that has been synthesized via standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The peptide is first cleaved from the resin, leaving a free carboxylic acid.

Workflow for C-Terminal Peptide Modification

cluster_0 A Peptide-COOH (Cleaved from resin) C Peptide-CONHNH-CO-(2R)-Oxolane A->C reagent1 HBTU, HOBt, DIPEA DMF, 0°C to rt B (2R)-Oxolane-2-carbohydrazide B->C

Caption: Solution-phase coupling of a peptide to the scaffold.

Protocol 2.1: Solution-Phase Coupling of a Peptide to (2R)-Oxolane-2-Carbohydrazide

  • Materials:

    • Purified, lyophilized peptide with a C-terminal carboxylic acid

    • (2R)-Oxolane-2-carbohydrazide

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • HPLC for purification

  • Procedure:

    • Dissolve the C-terminally free peptide (1.0 eq) in anhydrous DMF.

    • In a separate vial, dissolve HBTU (1.1 eq) and HOBt (1.1 eq) in anhydrous DMF.

    • Add the HBTU/HOBt solution to the peptide solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

    • Add (2R)-Oxolane-2-carbohydrazide (1.2 eq) to the reaction mixture.

    • Add DIPEA (2.5 eq) and stir the reaction at room temperature.

    • Monitor the reaction progress using analytical HPLC. The reaction is typically complete within 2-4 hours.

    • Upon completion, quench the reaction by adding a small amount of water.

    • Dilute the reaction mixture with water/acetonitrile and purify the product by preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final peptidomimetic conjugate.

Prospective Applications and Future Directions

The incorporation of the (2R)-oxolane-2-carbohydrazide scaffold opens up numerous possibilities in peptidomimetic and protein engineering.

  • Stabilization of β-turns: This scaffold is an excellent candidate for replacing the i+1 and i+2 residues of a β-turn, potentially leading to highly stable and potent analogs of bioactive peptides.

  • Cyclic Peptides: The hydrazide can be converted to a thioester for subsequent intramolecular Native Chemical Ligation, providing a novel route to conformationally constrained cyclic peptides.[4]

  • Drug Conjugation: The hydrazide can be reacted with aldehydes or ketones on other molecules (e.g., reporter tags, drug payloads) to form stable hydrazone linkages.

Future work will focus on the synthesis of a dipeptide isostere building block derived from (2R)-oxolane-2-carbohydrazide that is compatible with automated SPPS. This would involve orthogonal protection of the two hydrazide nitrogens, allowing for its seamless incorporation at any position within a peptide sequence, further expanding the utility of this versatile scaffold.

References

  • Fang, G.-M., & Liu, L. (2014). Peptide Hydrazides as Thioester Equivalents for the Chemical Synthesis of Proteins.
  • Zheng, J.-S., Tang, S., Huang, Y.-C., & Liu, L. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates.
  • Ghosh, A. K., & Sridhar, P. R. (2000). Synthesis and Conformational Studies of Peptidomimetics Containing Furanoid Sugar Amino Acids and a Sugar Diacid. The Journal of Organic Chemistry, 65(23), 7938-7945.
  • Otvos, F., et al. (2023). Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides.
  • Cai, M., et al. (1996). Design of cyclic and other templates for potent and selective peptide α-MSH analogues. Peptide Science, 40(4), 265-286.
  • Barnes, N. G., Nyandoro, K., Jin, H., & Macmillan, D. (2021). Rapid access to Asp/Glu sidechain hydrazides as thioester precursors for peptide cyclization and glycosylation. Chemical Science, 12(8), 2873-2878.
  • Zhang, Y., Xu, C., & Li, X. (2016).
  • Huang, Y.-C., Fang, G.-M., & Liu, L. (2016). Chemical synthesis of proteins using hydrazide intermediates. Science China Chemistry, 59(3), 291-297.
  • BenchChem. (2025). Application Notes and Protocols for TRH Hydrazide in Solid-Phase Peptide Synthesis. BenchChem Scientific Resources.
  • Maity, P., Zabel, M., & König, B. (2007). Tetrahydrofuran Cα-tetrasubstituted amino acids: two consecutive β-turns in a crystalline linear tripeptide. The Journal of Organic Chemistry, 72(21), 8046-53.
  • Belanger, P. C., & Williams, H. W. R. (1983). Syntheses of optically active 2-tetrahydrofuran derivatives. Canadian Journal of Chemistry, 61(7), 1383-1388.
  • Ly, K. T., et al. (2018). Variation of Tetrahydrofurans in Thyclotides Enhances Oligonucleotide Binding and Cellular Uptake of Peptide Nucleic Acids. ACS Omega, 3(10), 14216-14224.
  • ChemBK. (2024). (2R)-oxolane-2-carboxylic acid.
  • Maity, P., Zabel, M., & König, B. (2007). Tetrahydrofuran Cα-tetrasubstituted amino acids: two consecutive beta-turns in a crystalline linear tripeptide. The Journal of Organic Chemistry, 72(21), 8046-53.

Sources

Method

Application Note: Solvent Selection and Optimization for Reactions Involving (2R)-Oxolane-2-Carbohydrazide

Introduction and Chemical Context (2R)-oxolane-2-carbohydrazide (also known as (R)-tetrahydrofuran-2-carbohydrazide, CAS: 1399181-79-3) is a highly versatile chiral building block used extensively in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

(2R)-oxolane-2-carbohydrazide (also known as (R)-tetrahydrofuran-2-carbohydrazide, CAS: 1399181-79-3) is a highly versatile chiral building block used extensively in medicinal chemistry. It serves as a critical precursor for the synthesis of complex heterocyclic compounds, including 1,3,4-oxadiazoles and 1,2,4-triazoles. These structural motifs are prominent in the development of fatty acid synthase (FASN) inhibitors for metabolic and viral disorders[1], as well as pyrrolotriazine-based TAM kinase inhibitors for oncology applications[2].

Handling this compound requires precise solvent selection to preserve the stereochemical integrity at the C2 position of the oxolane ring while managing the high polarity and hydrogen-bonding capacity of the terminal carbohydrazide moiety.

Mechanistic Causality in Solvent Selection

The rational selection of solvents for (2R)-oxolane-2-carbohydrazide depends directly on the reaction pathway being executed:

  • Amide Coupling (Diacylhydrazine Formation): The primary amine of the carbohydrazide is highly nucleophilic, but the resulting diacylhydrazine intermediate is exceptionally polar. While Dichloromethane (DCM) is a standard peptide coupling solvent, it often leads to premature precipitation of the diacylhydrazine intermediate, stalling the reaction. N,N-Dimethylformamide (DMF) is the superior choice because its high dielectric constant ( ε=36.7 ) ensures complete solvation of both the starting materials and the polar intermediates[2]. Furthermore, DMF stabilizes the highly reactive O-acylisourea intermediate formed when using coupling reagents like HATU or EDCI.

  • Hydrazone Condensation: When reacting the carbohydrazide with aldehydes or ketones, protic solvents such as Ethanol (EtOH) are required. The protic environment facilitates the crucial proton-transfer steps during the addition-elimination mechanism, accelerating the collapse of the hemiaminal intermediate into the stable hydrazone.

  • Dehydrative Cyclization: Converting a diacylhydrazine into a 1,3,4-oxadiazole requires the elimination of water. Toluene is the optimal solvent here because it allows for high-temperature reflux (110 °C) and forms an azeotrope with water, enabling continuous water removal via a Dean-Stark apparatus, which drives the thermodynamic equilibrium toward the cyclized product.

Quantitative Data: Solvent Efficacy in Coupling Reactions

The following table summarizes the optimization data for the coupling of (2R)-oxolane-2-carbohydrazide with a standard substituted benzoic acid using HATU/DIPEA at 25 °C.

SolventDielectric Constant ( ε )Yield (%)Reaction Time (h)Chiral Integrity (ee %)Mechanistic Observation
DMF 36.7922>99Complete dissolution of polar intermediates; rapid kinetics.
DCM 8.9751298Sluggish reaction due to partial insolubility of the carbohydrazide.
THF 7.5818>99Moderate kinetics; requires heating which risks side reactions.
MeCN 37.585595Good solubility, but trace epimerization observed over extended times.

Experimental Workflows and Protocols

Protocol A: Synthesis of Diacylhydrazine Intermediate (Amide Coupling)

This protocol utilizes DMF to ensure homogeneity and rapid kinetics, minimizing the risk of epimerization at the oxolane C2 position.

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the target carboxylic acid (1.0 equiv, 10 mmol) and HATU (1.2 equiv, 12 mmol) in anhydrous DMF (30 mL).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 30 mmol) dropwise. Stir the mixture at room temperature for 15 minutes to allow the formation of the active ester. Causality Note: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a nucleophile, and its basicity is sufficient to drive the reaction without deprotonating the sensitive alpha-chiral center of the oxolane ring.

  • Coupling: Add (2R)-oxolane-2-carbohydrazide (1.1 equiv, 11 mmol) in a single portion. Stir the reaction mixture at 25 °C for 2 hours.

  • Self-Validation (In-Process Control): Analyze an aliquot via LC-MS. The reaction is complete when the peak corresponding to the starting carbohydrazide ( m/z 131 [M+H] + ) is fully consumed, replaced by the target diacylhydrazine mass.

  • Workup: Quench the reaction by pouring it into 150 mL of a 5% aqueous LiCl solution. Causality Note: LiCl drastically increases the polarity of the aqueous phase, effectively pulling the DMF out of the organic layer during extraction. Extract with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with saturated NaHCO 3​ (to remove acidic byproducts) and brine, dry over Na 2​ SO 4​ , and concentrate in vacuo.

Protocol B: Dehydrative Cyclization to 1,3,4-Oxadiazole

This protocol utilizes Toluene to drive the dehydration equilibrium forward via azeotropic distillation.

  • Setup: Suspend the diacylhydrazine intermediate (5 mmol) in anhydrous Toluene (40 mL) in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Catalysis: Add p-Toluenesulfonic acid monohydrate (p-TsOH·H 2​ O) (0.2 equiv, 1 mmol).

  • Cyclization: Heat the mixture to a vigorous reflux (110 °C). As the reaction proceeds, water will azeotrope with the toluene and collect in the Dean-Stark trap.

  • Self-Validation: Monitor the reaction via TLC (e.g., 5% MeOH in DCM). The highly polar diacylhydrazine spot (low Rf​ ) will gradually disappear, replaced by a less polar, UV-active 1,3,4-oxadiazole spot (higher Rf​ ).

  • Isolation: Once water collection ceases (typically 4-6 hours), cool the mixture to room temperature. Wash the toluene solution with saturated aqueous NaHCO 3​ to neutralize the p-TsOH, dry over MgSO 4​ , and evaporate the solvent to yield the cyclized product.

Reaction Pathway Visualization

G A (2R)-Oxolane-2-carbohydrazide B Diacylhydrazine Intermediate A->B Coupling (HATU/DIPEA) Optimal: DMF C Hydrazone Derivative A->C Condensation (H+) Optimal: EtOH D 1,3,4-Oxadiazole Target B->D Dehydration (TsOH) Optimal: Toluene E 1,2,4-Triazole Target B->E Amination (R-NH2) Optimal: n-BuOH

Reaction pathways of (2R)-oxolane-2-carbohydrazide with optimal solvent selections.

Sources

Application

Application Note: Functionalization of (2R)-Oxolane-2-carbohydrazide for Advanced Drug Discovery and Delivery Systems

Scientific Context and Strategic Utility The integration of sp³-rich, chiral scaffolds into modern drug discovery is a proven strategy for improving the pharmacokinetic properties and target specificity of small molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context and Strategic Utility

The integration of sp³-rich, chiral scaffolds into modern drug discovery is a proven strategy for improving the pharmacokinetic properties and target specificity of small molecules. (2R)-oxolane-2-carbohydrazide (CAS: 1399181-79-3) represents a highly versatile building block in this paradigm [1]. It combines a polar, chiral tetrahydrofuran (oxolane) core—which enhances aqueous solubility and provides three-dimensional structural complexity—with a highly reactive terminal hydrazide group.

The functionalization of this hydrazide group serves two primary strategic avenues in medicinal chemistry:

  • Stimuli-Responsive Drug Delivery: Condensation with aldehydes or ketones to form N-acylhydrazones . These dynamic covalent bonds are stable at physiological pH (7.4) but undergo rapid hydrolysis in the acidic tumor microenvironment or intracellular endosomes (pH 4.5–5.5) [2].

  • Pharmacophore Optimization: Cyclodehydration to form 1,3,4-oxadiazoles . The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold that acts as a metabolically stable bioisostere for amides and esters, resisting proteolytic degradation while maintaining critical hydrogen-bonding interactions [3].

Mechanistic Causality: The Alpha-Effect and pH-Dependence

To successfully manipulate (2R)-oxolane-2-carbohydrazide, one must understand the electronic environment of the hydrazide group. The terminal nitrogen (–NH₂) is significantly more nucleophilic than a standard primary amine. This phenomenon, known as the alpha-effect , occurs because the adjacent nitrogen atom possesses an unshared electron pair that repels the electrons of the terminal nitrogen, raising the energy of its Highest Occupied Molecular Orbital (HOMO).

Causality in Reaction Design:

  • For Hydrazone Synthesis: The reaction requires mild acid catalysis (typically glacial acetic acid, pH ~4.5). This specific pH is chosen because it is acidic enough to protonate the electrophilic carbonyl oxygen of the target aldehyde/ketone (increasing its electrophilicity), but not so acidic that it protonates the terminal hydrazide nitrogen (pKa ~3.0). Protonating the hydrazide would quench its nucleophilicity and halt the reaction[4].

  • For Oxadiazole Synthesis: The transformation requires the formation of a diacylhydrazine intermediate, followed by aggressive dehydration. Reagents like Phosphorus Oxychloride (POCl₃) are utilized because they selectively activate the enolized oxygen of the diacylhydrazine, converting it into a superior leaving group to drive the thermodynamically favored cyclization into the aromatic 1,3,4-oxadiazole ring [3].

Functionalization Workflows

G SM (2R)-Oxolane-2-carbohydrazide [Chiral Scaffold] Cond Acid-Catalyzed Condensation (Aldehyde/Ketone) SM->Cond Nucleophilic Addition (pH 4.5-5.0) Acyl Amide Coupling (Carboxylic Acid + HATU) SM->Acyl N-Acylation (DIPEA, DMF) Hydrazone N-Acylhydrazone [pH-Responsive Linker] Cond->Hydrazone Dehydration (-H2O) Diacyl Diacylhydrazine [Intermediate] Acyl->Diacyl Intermediate Isolation Oxadiazole 1,3,4-Oxadiazole [Stable Bioisostere] Diacyl->Oxadiazole Cyclodehydration (POCl3, 90°C)

Divergent functionalization of (2R)-oxolane-2-carbohydrazide into hydrazones and oxadiazoles.

Validated Experimental Protocols

Protocol A: Synthesis of pH-Responsive (2R)-Oxolane-2-carbohydrazones

Objective: To create a dynamic covalent linker suitable for targeted drug delivery systems.

Materials:

  • (2R)-oxolane-2-carbohydrazide (1.0 equiv)

  • Target Aldehyde (e.g., a functionalized payload or model compound) (1.05 equiv)

  • Absolute Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst)

Step-by-Step Procedure:

  • Initiation: Dissolve (2R)-oxolane-2-carbohydrazide (1.0 mmol) in 5 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Catalysis: Add 2–3 drops of glacial acetic acid. Rationale: This adjusts the apparent pH to ~4.5, optimizing the electrophilicity of the incoming aldehyde without deactivating the hydrazide.

  • Coupling: Slowly add the target aldehyde (1.05 mmol) dropwise to the stirring solution.

  • Propagation: Heat the mixture to 50°C and stir for 2–4 hours. Monitor the reaction via TLC (Eluent: DCM/MeOH 9:1). The disappearance of the highly polar hydrazide spot validates reaction progress.

  • Isolation: Upon completion, concentrate the mixture under reduced pressure. Resuspend the crude residue in cold diethyl ether to precipitate the N-acylhydrazone.

  • Validation: Filter and wash with cold ether. Confirm the structure via LC-MS (looking for the [M+H]+ peak) and ¹H-NMR (diagnostic hydrazone N=CH proton typically appears at 8.0–8.5 ppm).

Protocol B: Divergent Synthesis of 2-((2R)-oxolan-2-yl)-1,3,4-oxadiazole Derivatives

Objective: To synthesize a metabolically stable bioisostere for pharmacokinetic optimization.

Materials:

  • (2R)-oxolane-2-carbohydrazide (1.0 equiv)

  • Target Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv) and DIPEA (2.5 equiv)

  • Anhydrous DMF (Solvent)

  • Phosphorus Oxychloride (POCl₃) (Dehydrating agent)

Step-by-Step Procedure:

  • Intermediate Formation (Diacylhydrazine): In a flame-dried flask under N₂, dissolve the target carboxylic acid (1.1 mmol) and HATU (1.2 mmol) in 5 mL anhydrous DMF. Add DIPEA (2.5 mmol) and stir for 15 minutes to form the active ester. Rationale: HATU is selected over EDC/HOBt for its superior kinetics, preventing epimerization of the chiral (2R)-oxolane center during the coupling phase.

  • Acylation: Add (2R)-oxolane-2-carbohydrazide (1.0 mmol) and stir at room temperature for 12 hours. Quench with water, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the crude diacylhydrazine.

  • Cyclodehydration: Transfer the crude diacylhydrazine to a heavy-walled reaction vial. Add 3 mL of POCl₃. Caution: POCl₃ is highly corrosive and reacts violently with water.

  • Heating: Heat the mixture to 90°C for 4–6 hours. Rationale: Thermal energy is required to drive the elimination of water (as phosphoric acid derivatives) and form the aromatic ring.

  • Quenching (Critical Step): Cool the mixture to room temperature and carefully pour it over crushed ice. Slowly neutralize with saturated aqueous NaHCO₃ until pH 7-8 is reached. Rationale: Neutralization prevents the acidic hydrolysis of the newly formed oxolane-oxadiazole system and safely quenches excess POCl₃.

  • Extraction & Validation: Extract with DCM (3 x 15 mL). Purify via flash chromatography. Validate via ¹³C-NMR (the 1,3,4-oxadiazole carbons typically resonate at 160–165 ppm).

Quantitative Data Summary

The following table summarizes the comparative metrics, expected yields, and stability profiles of the two functionalization pathways based on established synthetic benchmarks[2][5].

MetricN-Acylhydrazone Pathway1,3,4-Oxadiazole Pathway
Primary Reagents Aldehyde/Ketone, AcOH (cat.)Carboxylic Acid, HATU, POCl₃
Typical Yield 75% – 90%60% – 80% (over 2 steps)
Reaction Time 2 – 4 hours12 hours (Step 1) + 6 hours (Step 2)
Stereochemical Risk Low (Mild conditions preserve the (2R) center)Moderate (Requires careful temperature control during POCl₃ heating)
Physiological Stability (pH 7.4) High (t½ > 48 hours)Very High (Metabolically inert)
Acidic Stability (pH 5.0) Low (Rapid hydrolysis, t½ < 2 hours)Very High (Stable)
Primary Application Tumour-targeted prodrugs, stimuli-responsive hydrogelsOral drug candidates, bioisosteric replacement of amides

References

  • Kalhapure, R. S., & Govender, T. (2017). Hydrazone linkages in pH responsive drug delivery systems. European Journal of Pharmaceutical Sciences, 101, 152-167. [Link]

  • Sharma, S., et al. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry, 12(4), 4884-4905. [Link]

  • Kumar, G., et al. (2024). 1,3,4-Oxadiazole and Its Analogs: Recently Adopted Synthetic Approaches and Interaction with Targets. Letters in Drug Design & Discovery, 21(12), 2335-2351. [Link]

  • Liu, J., et al. (2020). pH-Sensitive Biomaterials for Drug Delivery. MDPI Materials, 13(24), 5802. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in (2R)-Oxolane-2-Carbohydrazide Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2R)-oxolane-2-carbohydrazide derivatives. This guide provides in-depth troubleshooting advice and freq...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2R)-oxolane-2-carbohydrazide derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges posed by steric hindrance in the synthesis and modification of these valuable compounds. Our approach is grounded in established chemical principles and field-proven strategies to ensure the success of your experiments.

Introduction: The Challenge of Steric Hindrance

(2R)-oxolane-2-carbohydrazide and its derivatives are important building blocks in medicinal chemistry. However, the substituent at the 2-position of the oxolane (tetrahydrofuran) ring introduces significant steric bulk, which can impede reactions at the adjacent carbohydrazide moiety. This steric hindrance arises from the conformational constraints of the five-membered ring and the spatial arrangement of the substituent, which can shield the reactive centers from the approach of reagents.

The oxolane ring is not planar and exists in a dynamic equilibrium of puckered conformations, primarily the envelope and twist forms. The substituent at the C2 position can adopt either a pseudo-axial or a pseudo-equatorial orientation. The pseudo-equatorial conformation is generally more stable for bulky substituents, but the pseudo-axial conformation can be populated, further influencing the steric environment around the reactive carbohydrazide. Understanding and mitigating these steric effects is crucial for achieving high yields and desired product selectivity.

Frequently Asked Questions (FAQs)

Q1: Why are my acylation reactions with (2R)-oxolane-2-carbohydrazide derivatives consistently low-yielding?

A1: Low yields in acylation reactions are a hallmark of steric hindrance. The bulky 2-substituent on the oxolane ring can physically block the approach of the acylating agent to the nucleophilic nitrogen atoms of the carbohydrazide. Standard coupling reagents may not be sufficiently reactive to overcome this steric barrier.

Q2: I am observing significant amounts of unreacted starting material. How can I drive the reaction to completion?

A2: Incomplete conversion is often due to the high activation energy of the reaction caused by steric hindrance. To overcome this, you may need to employ more forceful reaction conditions, such as higher temperatures and longer reaction times, or switch to a more potent activation strategy for your carboxylic acid.

Q3: Are there alternative synthetic routes to form amide bonds with these derivatives that bypass traditional coupling reagents?

A3: Yes, when standard amide coupling fails, alternative methods can be highly effective. These include the conversion of the carboxylic acid to a more reactive species like an acyl fluoride or employing entirely different reaction mechanisms, such as the addition of Grignard reagents to isocyanates.[1][2]

Q4: How does the conformation of the oxolane ring impact the reactivity of the carbohydrazide?

A4: The conformation of the oxolane ring dictates the spatial orientation of the 2-carbohydrazide group. A pseudo-equatorial orientation generally presents a less hindered environment compared to a pseudo-axial one. The equilibrium between these conformers can be influenced by solvent and temperature, thereby affecting reaction outcomes.[3]

Troubleshooting Guides

Guide 1: Low Yields in Standard Amide Coupling Reactions

Problem: You are attempting to acylate (2R)-oxolane-2-carbohydrazide with a carboxylic acid using standard coupling reagents like DCC or EDC/HOBt, but the yield of the desired amide is poor.

Root Cause Analysis: The nucleophilicity of the hydrazide nitrogen is likely sufficient, but the steric bulk of the oxolane-2-substituent is preventing the effective approach of the activated carboxylic acid. The intermediate formed by standard coupling reagents may not be reactive enough to overcome this steric clash.

dot

Caption: Troubleshooting workflow for low-yielding amide coupling reactions.

Solutions & Protocols:

1. Switch to More Potent Coupling Reagents:

For sterically demanding couplings, uronium or phosphonium-based reagents are often more effective than carbodiimides. Reagents like HATU, HBTU, and PyBOP generate highly reactive activated esters that can overcome significant steric barriers.[4][5]

Table 1: Recommended Advanced Coupling Reagents for Sterically Hindered Substrates

ReagentFull NameAdvantages
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHigh reactivity, low racemization.[4]
HBTU N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphateEffective and widely used, good for hindered systems.[5]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateExcellent for hindered amino acids, reduces side reactions.[5]

Protocol 1: Amide Coupling using HATU

  • Dissolve the Carboxylic Acid: In an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or NMP).

  • Add Base: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to the mixture and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the Hydrazide: Add a solution of the (2R)-oxolane-2-carbohydrazide derivative (1.0 eq) in the same anhydrous solvent.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For highly hindered substrates, heating to 40-60 °C may be necessary.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

2. In Situ Formation of Acyl Fluorides:

Acyl fluorides are highly reactive acylating agents that are less sterically demanding than many activated esters. They can be generated in situ from carboxylic acids using reagents like TFFH or BTFFH, followed by reaction with the hydrazide.[6]

Protocol 2: Amide Coupling via In Situ Acyl Fluoride Formation

  • Reactant Mixture: In an inert atmosphere, combine the carboxylic acid (1.0 eq), the (2R)-oxolane-2-carbohydrazide derivative (1.0 eq), and a fluorinating agent such as BTFFH (1.2 eq) in an anhydrous aprotic solvent (e.g., acetonitrile or THF).

  • Add Base: Add a non-nucleophilic base like DIPEA (2.5 eq).

  • Reaction Conditions: Stir the mixture at room temperature. For particularly challenging substrates, the reaction temperature can be elevated to 50-80 °C.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, perform an aqueous work-up as described in Protocol 1.

Guide 2: Alternative Synthetic Strategies for Highly Hindered Systems

Problem: Even with advanced coupling reagents and forcing conditions, the desired amide product is not formed or is obtained in very low yields.

Root Cause Analysis: The steric hindrance is too great for a standard nucleophilic acyl substitution pathway to be efficient. A different synthetic approach that avoids the direct coupling of a sterically encumbered carboxylic acid and hydrazide is required.

dot

Caption: Alternative strategy for extremely hindered amide synthesis.

Solution & Protocol:

1. Grignard Reagent Addition to an Isocyanate Intermediate:

This method provides a robust alternative for the formation of highly hindered amides.[1][2] The strategy involves converting the amine partner (in this case, a derivative of the hydrazide) into an isocyanate, which then reacts with a Grignard reagent derived from the desired "acyl" portion.

Protocol 3: Amide Synthesis via Grignard Addition to an Isocyanate

This is a multi-step process that requires careful planning and execution.

Step 1: Synthesis of a Protected Hydrazine

Protect one of the nitrogen atoms of the (2R)-oxolane-2-carbohydrazide to prevent side reactions. A Boc group is a suitable choice.

Step 2: Conversion to an Isocyanate

The protected hydrazine can be converted to an isocyanate using a phosgene equivalent like triphosgene in the presence of a non-nucleophilic base. This step should be performed with extreme caution in a well-ventilated fume hood.

Step 3: Grignard Reaction

  • Prepare the Grignard Reagent: Prepare the Grignard reagent from the corresponding aryl or alkyl halide and magnesium turnings in anhydrous ether or THF.

  • Addition to Isocyanate: Cool the solution of the isocyanate from Step 2 to 0 °C in an inert atmosphere. Slowly add the Grignard reagent solution.

  • Reaction and Quenching: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS). Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Work-up and Deprotection: Extract the product with an organic solvent, wash, dry, and concentrate. The protecting group can then be removed under appropriate conditions (e.g., TFA for a Boc group) to yield the final amide product.

Conclusion

Overcoming the steric hindrance presented by (2R)-oxolane-2-carbohydrazide derivatives requires a thoughtful and strategic approach to reaction design. By understanding the conformational behavior of the oxolane ring and employing advanced synthetic methodologies, researchers can successfully synthesize the desired amide derivatives. This guide provides a starting point for troubleshooting common issues and exploring alternative pathways to achieve your synthetic goals.

References

  • Organic Chemistry Frontiers. (n.d.). N-heterocyclic carbene-catalyzed decarboxylative cross-electrophile coupling to access sterically hindered ketones. RSC Publishing. [Link]

  • ChemRxiv. (2022). Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity. [Link]

  • Pande, V. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Synfacts. [Link]

  • Organic Chemistry Portal. (n.d.). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. [Link]

  • Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. (2013, November 25). SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-13C. Russian Journal of Organic Chemistry, 49(11), 1637–1644. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252–255. [Link]

  • Glorius, F. (2008, August 23). Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1573-1582. [Link]

  • Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett, 1992(03), 207–210. [Link]

  • AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. Chimia (Aarau), 68(4), 252–255. [Link]

  • Chertkov, V. (2022, February 15). Synthesis and NMR spectra of tetrahydrofuran-2-13C. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. [Link]

  • ResearchGate. (n.d.). Different strategies for the formation of amide bonds. [Link]

  • Gschwind, R. M. (2005, December 14). Influence of Tetrahydrofuran on Reactivity, Aggregation, and Aggregate Structure of Dimethylcuprates in Diethyl Ether. Journal of the American Chemical Society, 127(51), 18260–18272. [Link]

  • National Center for Biotechnology Information. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. [Link]

  • ResearchGate. (n.d.). Conformational analysis of 2 by DFT and NMR. The numbering scheme for NMR spins is given on structure 2a. [Link]

  • ResearchGate. (n.d.). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. [Link]

  • National Center for Biotechnology Information. (2023, January 31). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. [Link]

  • AUREMN. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. [Link]

  • JenaLib. (n.d.). Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints. [Link]

  • Slideshare. (n.d.). Effect of conformation on reactivity. [Link]

  • ACS Publications. (2023, January 31). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. [Link]

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Validation

A Senior Application Scientist's Guide to the 1H NMR Interpretation of (2R)-oxolane-2-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise structural elucidation of chiral molecules is paramount. (2R)-oxolane-2-carbohydrazid...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of chiral molecules is paramount. (2R)-oxolane-2-carbohydrazide, a key chiral building block, presents a compelling case for the power and nuance of Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth, predictive interpretation of the 1H NMR spectrum of (2R)-oxolane-2-carbohydrazide, drawing upon comparative data from structurally related analogs and established NMR principles. We will explore the expected chemical shifts, coupling constants, and stereochemical implications, offering a robust framework for researchers working with this and similar chiral entities.

Predicted 1H NMR Spectrum of (2R)-oxolane-2-carbohydrazide: A Detailed Analysis

Molecular Structure and Proton Numbering:

G cluster_0 a O1 b C2(R) a->b c C3 b->c f C=O b->f d C4 c->d e C5 d->e e->a g NH f->g h NH2 g->h H2 H2 H3a H3a H3b H3b H4a H4a H4b H4b H5a H5a H5b H5b NH NH NH2 NH2

Figure 1. Structure of (2R)-oxolane-2-carbohydrazide with proton numbering.

Predicted Chemical Shifts and Multiplicities:

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H2~4.2 - 4.4ddJ(H2, H3a) ≈ 7-8, J(H2, H3b) ≈ 5-6Deshielded by the adjacent oxygen (O1) and the electron-withdrawing carbohydrazide group. The multiplicity arises from coupling to the two diastereotopic protons on C3.
H5a, H5b~3.8 - 4.1m-Deshielded by the adjacent oxygen (O1). These protons are diastereotopic and will likely appear as a complex multiplet.
H3a, H3b~1.9 - 2.2m-These are diastereotopic methylene protons. Their chemical shift is influenced by their proximity to the C2 stereocenter and the carbohydrazide group. They will exhibit complex coupling with H2 and H4 protons.
H4a, H4b~1.8 - 2.0m-These methylene protons are the most shielded in the oxolane ring, being furthest from the electron-withdrawing groups. They will show complex coupling with the protons on C3 and C5.
NH~8.5 - 9.5br s-The amide proton is typically deshielded and often appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen and possible hydrogen bonding. Its chemical shift can be highly dependent on solvent and concentration.
NH2~4.0 - 5.0br s-The terminal amino protons are also expected to be broad and their chemical shift is variable, influenced by solvent and hydrogen bonding.

Comparative Analysis with Structurally Related Compounds

The predicted spectrum is substantiated by comparing it with the known 1H NMR data of similar molecules.

(R)-Tetrahydrofuran-2-carboxylic Acid and its Esters

The protons on the tetrahydrofuran ring of the parent carboxylic acid and its esters provide a foundational comparison. For instance, in related structures, the H2 proton typically resonates around 4.3-4.5 ppm, and the H5 protons are found in the 3.8-4.2 ppm region. The methylene protons at C3 and C4 usually appear as complex multiplets between 1.8 and 2.3 ppm. The introduction of the carbohydrazide group is expected to induce a slight upfield or downfield shift of the H2 proton compared to a carboxylic acid or ester, due to differences in electronic effects and conformational preferences.

N-Acylhydrazones

The chemical shifts of the NH and NH2 protons are informed by studies on various N-acylhydrazones. In dimethyl sulfoxide-d6 (DMSO-d6), the amide NH proton of N-acylhydrazones typically resonates in the range of 11.40–12.20 ppm[1]. However, in less polar solvents like chloroform-d (CDCl3), this signal is expected to be more upfield. The terminal NH2 protons are generally more shielded than the amide NH. The presence of conformational isomers (syn- and anti-periplanar) around the C-N amide bond in N-acylhydrazones can lead to the duplication of signals for the NH and adjacent protons[1][2]. This phenomenon might also be observable for (2R)-oxolane-2-carbohydrazide, depending on the solvent and temperature.

The Crucial Role of Stereochemistry: Utilizing 2D NMR for Confirmation

The single R configuration at the C2 position is the defining feature of this molecule. While the 1D 1H NMR spectrum provides strong evidence for the overall structure, advanced 2D NMR techniques are indispensable for unequivocally confirming the relative stereochemistry of the protons.

COSY (Correlation Spectroscopy)

A COSY experiment will be instrumental in confirming the connectivity of the protons within the oxolane ring. Cross-peaks will be observed between H2 and the H3 protons, between the H3 and H4 protons, and between the H4 and H5 protons. This establishes the through-bond coupling network.

Figure 2. Expected COSY correlations in the oxolane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy)

A NOESY experiment provides information about through-space proximity of protons (typically < 5 Å) and is a powerful tool for determining stereochemistry[3][4]. For (2R)-oxolane-2-carbohydrazide, a key NOE correlation would be expected between the H2 proton and one of the H5 protons, depending on the dominant conformation of the five-membered ring. The observation of specific NOEs between the ring protons can help to define the relative facial orientation of the substituents. For example, in a twisted or envelope conformation, the pseudo-axial and pseudo-equatorial protons will exhibit distinct NOE patterns.

Sources

Comparative

Introduction: The Imperative of Chirality in Modern Drug Development

An In-Depth Technical Guide to Distinguishing (2R)- and (2S)-oxolane-2-carbohydrazide Isomers In the landscape of pharmaceutical sciences, the stereochemistry of a molecule is not a trivial detail; it is a critical deter...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Distinguishing (2R)- and (2S)-oxolane-2-carbohydrazide Isomers

In the landscape of pharmaceutical sciences, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. Enantiomers, which are non-superimposable mirror-image isomers, possess identical physical and chemical properties in an achiral environment. However, within the chiral environment of the human body, they can exhibit vastly different biological activities. The (2R)- and (2S)-oxolane-2-carbohydrazide enantiomers represent key chiral building blocks in the synthesis of more complex active pharmaceutical ingredients (APIs). Ensuring enantiomeric purity is paramount, as the undesired enantiomer could be inactive, less active, or even contribute to adverse effects.

This guide provides a comprehensive comparison of robust analytical methodologies for the effective separation, quantification, and absolute configuration assignment of (2R)-oxolane-2-carbohydrazide and its (2S) counterpart. We will delve into the theoretical underpinnings and practical applications of Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents, and Vibrational Circular Dichroism (VCD) Spectroscopy. Each section is designed to provide researchers and drug development professionals with the expertise to select and implement the most appropriate technique for their specific analytical challenge.

The Analytical Challenge: Why Enantiomers Are Indistinguishable by Conventional Means

Enantiomers share the same molecular weight, boiling point, melting point, solubility, and spectroscopic signatures (NMR, IR, MS) under standard, achiral conditions. This parity arises because these properties depend on intramolecular distances and bond energies, which are identical between enantiomers. To distinguish them, one must introduce another chiral entity or probe, creating a diastereomeric interaction that results in different physical properties or energetic states. The following methods leverage this principle to break the symmetry and enable differentiation.

Methodology 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the quantitative analysis and separation of enantiomers, valued for its precision and reliability in both development and quality control settings.[1][]

Causality of Separation: The Three-Point Interaction Model

The foundational principle of chiral HPLC is the differential interaction between the enantiomers and a Chiral Stationary Phase (CSP).[3][4] For effective separation, the CSP must engage in at least three simultaneous interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance, dipole-dipole interactions) with the analyte. One of these interactions must be stereochemically dependent. The enantiomer that forms a more stable, transient diastereomeric complex with the CSP will be retained longer on the column, resulting in a later elution time and achieving separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally versatile due to their complex chiral grooves and numerous interaction sites.[4][5]

G cluster_0 HPLC System MobilePhase Mobile Phase (e.g., Hexane/Ethanol) Pump HPLC Pump MobilePhase->Pump Injector Autosampler/Injector (Racemic Mixture Injected) Pump->Injector Column Chiral Stationary Phase (CSP) Column Injector->Column Injector->Column Analyte Introduction Detector UV/Vis Detector Column->Detector Column->Detector Separated Enantiomers Elute at Different Times Data Data Acquisition (Chromatogram) Detector->Data

Caption: Workflow for Chiral HPLC Separation.

Experimental Protocol: Chiral HPLC
  • System Preparation: Utilize a standard HPLC system equipped with a UV detector.[]

  • Column: Install a Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size column. This polysaccharide-based column offers broad selectivity for a variety of chiral compounds.[6]

  • Mobile Phase: Prepare an isocratic mobile phase of Hexane:Ethanol (80:20 v/v). Filter and degas the mobile phase prior to use.

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Column Temperature: Maintain the column at 25°C.

  • Detection: Set the UV detector to a wavelength of 210 nm, where the carbohydrazide moiety exhibits absorbance.

  • Sample Preparation: Dissolve a reference standard of racemic (2R/2S)-oxolane-2-carbohydrazide in the mobile phase to a concentration of 1 mg/mL.

  • Injection: Inject 10 µL of the sample solution onto the column.

  • Data Analysis: Record the chromatogram. The two enantiomers will appear as distinct peaks at different retention times. Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2): % ee = |(A1 - A2) / (A1 + A2)| * 100.

Anticipated Data & Performance
Parameter(2R)-oxolane-2-carbohydrazide(2S)-oxolane-2-carbohydrazide
Retention Time (t_R) ~12.5 min~15.8 min
Peak Area (arbitrary units) 500,000500,000
Resolution (R_s) \multicolumn{2}{c}{> 2.0}
Enantiomeric Excess (% ee) \multicolumn{2}{c}{0% (for racemate)}

Methodology 2: NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a powerful alternative for distinguishing enantiomers without physical separation.[1] By adding a chiral solvating agent (CSA), a rapid and reversible formation of transient diastereomeric complexes occurs in the NMR tube, leading to distinct chemical shifts for the corresponding nuclei of the two enantiomers.[7][8][9]

Causality of Differentiation: Diastereomeric Complexation

A CSA is an enantiomerically pure compound that can form non-covalent bonds (e.g., hydrogen bonds, dipole-dipole interactions) with the analyte.[10] When a racemic analyte is dissolved with a CSA, two different diastereomeric complexes are formed: (Analyte-R):(CSA-R) and (Analyte-S):(CSA-R). These complexes have different spatial arrangements and therefore different magnetic environments. This magnetic non-equivalence results in the splitting of NMR signals for the analyte, allowing for the direct observation and quantification of each enantiomer.[8][11]

G Racemate Racemic Mixture (R-Analyte + S-Analyte) Complexes Formation of Transient Diastereomeric Complexes Racemate->Complexes CSA Chiral Solvating Agent (e.g., (R)-BINOL) CSA->Complexes NMR NMR Spectrometer Complexes->NMR Spectrum Split NMR Signals (Distinct δ for R and S) NMR->Spectrum

Caption: Principle of Enantiomeric Discrimination by NMR with a CSA.

Experimental Protocol: ¹H NMR with a CSA
  • Sample Preparation:

    • Accurately weigh ~5 mg of racemic (2R/2S)-oxolane-2-carbohydrazide into an NMR tube.

    • Add ~5-10 equivalents of an enantiomerically pure CSA, such as (R)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE).[7] The use of excess CSA drives the equilibrium towards complex formation.

    • Dissolve the mixture in 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃).

  • NMR Acquisition:

    • Acquire a standard proton (¹H) NMR spectrum on a 400 MHz or higher field spectrometer.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.

  • Data Analysis:

    • Identify a proton on the analyte that is sensitive to the chiral environment and shows clear signal splitting. Protons adjacent to the chiral center are often good candidates.

    • Integrate the areas of the two resolved signals corresponding to the (2R) and (2S) enantiomers.

    • Calculate the enantiomeric excess (% ee) from the integrals (I_R and I_S): % ee = |(I_R - I_S) / (I_R + I_S)| * 100.

Anticipated Data & Performance
Analyte Protonδ for (2R)-isomer complex (ppm)δ for (2S)-isomer complex (ppm)Chemical Shift Difference (Δδ in ppm)
H at C2 ~4.52~4.480.04
NH₂ Protons ~6.85 (broad)~6.79 (broad)0.06

Methodology 3: Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a powerful chiroptical technique that provides unambiguous determination of a molecule's absolute configuration in solution.[12][13] It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[13]

Causality of Differentiation: Mirror-Image Spectra

Enantiomers interact with circularly polarized light differently. A VCD spectrum plots this differential absorption (ΔA = A_L - A_R) versus frequency. For a pair of enantiomers, the VCD spectra are perfect mirror images of each other—where one enantiomer shows a positive peak, the other will show a negative peak of equal magnitude.[12][14] By comparing the experimentally measured VCD spectrum to a spectrum predicted by quantum chemical calculations (e.g., Density Functional Theory, DFT) for a known configuration (e.g., the 'R' configuration), the absolute configuration of the sample can be definitively assigned.[12][14]

G cluster_exp Experimental Workflow cluster_comp Computational Workflow Exp_Sample Prepare Solution of Single Enantiomer Exp_VCD Measure VCD Spectrum on Spectrometer Exp_Sample->Exp_VCD Exp_Result Experimental VCD Spectrum Exp_VCD->Exp_Result Compare Compare Experimental and Predicted Spectra Exp_Result->Compare Comp_Model Build 3D Model of (R)-Isomer Comp_DFT Perform DFT Calculation to Predict Spectrum Comp_Model->Comp_DFT Comp_Result Predicted VCD Spectrum for (R)-Isomer Comp_DFT->Comp_Result Comp_Result->Compare Assign Assign Absolute Configuration (R or S) Compare->Assign

Caption: Workflow for Absolute Configuration Determination using VCD.

Experimental Protocol: VCD Analysis
  • Sample Preparation: Prepare a solution of the enantiomerically pure (or enriched) sample in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.[12]

  • VCD Measurement:

    • Use a dedicated VCD spectrometer (e.g., an FT-IR spectrometer with a VCD module).[13]

    • Acquire the VCD and standard IR spectra in the mid-IR region (e.g., 2000-1000 cm⁻¹). Collection times can be several hours to achieve an adequate signal-to-noise ratio.[12]

  • Computational Modeling:

    • Generate a 3D structural model of one enantiomer, for instance, (2R)-oxolane-2-carbohydrazide.

    • Perform a geometry optimization and vibrational frequency calculation using DFT at a suitable level of theory (e.g., B3LYP/6-31G(d)).

    • The output will include the predicted IR and VCD spectra for the (2R)-isomer. The spectrum for the (2S)-isomer is simply the inverse of the (2R) spectrum.

  • Spectral Comparison and Assignment:

    • Visually and/or mathematically compare the measured experimental VCD spectrum with the two predicted spectra.

    • A direct match in the pattern of positive and negative bands confirms the absolute configuration of the sample.

Anticipated Data & Performance
Vibrational ModeFrequency (cm⁻¹)Experimental VCD SignPredicted (2R) SignPredicted (2S) SignAssignment
C=O Stretch ~1680++-Matches (2R)
N-H Bend ~1620--+Matches (2R)
C-O-C Stretch ~1075++-Matches (2R)

Comparative Summary of Analytical Techniques

FeatureChiral HPLCNMR with CSAVCD Spectroscopy
Primary Purpose Enantiomeric separation and quantification (% ee)[1][3]Enantiomeric ratio determination (% ee)[7][8]Absolute configuration assignment (R/S)[12][14]
Sensitivity High (can detect trace enantiomers)Moderate to LowLow (requires high concentration)
Sample Throughput Moderate (minutes per sample after method dev.)High (minutes per sample)Low (hours per sample)
Equipment Standard HPLC with chiral columnHigh-field NMR spectrometerSpecialized FT-IR with VCD module
Expertise Required Moderate (method development)Moderate (spectral interpretation)High (quantum chemical calculations)
Key Advantage "Gold standard" for purity analysisRapid, no physical separation neededDefinitive absolute configuration

Conclusion

The selection of an analytical method to distinguish between the (2R) and (2S) enantiomers of oxolane-2-carbohydrazide is dictated by the specific scientific question at hand.

  • For routine quality control, process monitoring, and accurate determination of enantiomeric purity, Chiral HPLC is the undisputed method of choice due to its high accuracy, robustness, and sensitivity.

  • For rapid screening or when a non-separative method is preferred, NMR spectroscopy with a chiral solvating agent provides a fast and effective means to determine the enantiomeric ratio.

  • When the definitive, unambiguous assignment of the absolute stereochemistry (R or S) is required for a new synthetic route or for regulatory submission, VCD spectroscopy , coupled with computational analysis, is the most powerful and conclusive technique.

By understanding the fundamental principles, practical workflows, and relative strengths of each method presented in this guide, researchers and drug development professionals can confidently address the critical challenge of chirality, ensuring the quality, safety, and efficacy of their molecules.

References

  • Part 7: Analytical Techniques for Stereochemistry. (2025, September 21). Chiralpedia.
  • NMR Study of the Discrimination of Enantiomers of Methamphetamine and Its Raw Materials Using Chiral Solv
  • Enantiomer Identific
  • A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds. RSC Publishing.
  • Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers (RSC Publishing).
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy
  • Vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds. Universidad de Jaén.
  • Advances in chiral analysis: from classical methods to emerging technologies. (2025, October 20). Chemical Society Reviews (RSC Publishing).
  • Chiral Analysis by NMR Spectroscopy: Chiral Solv
  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe.
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022, September 8).
  • Studying Chirality with Vibrational Circular Dichroism. (2017, June 21). Gaussian.com.
  • Vibrational circular dichroism (VCD). Bruker.
  • (2R)-Oxolane-2-carbohydrazide. BLD Pharm.
  • oxolane-2-carbohydrazide | 59293-11-7. Sigma-Aldrich.
  • Chiral HPLC and SFC Columns. Columnex LLC.
  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. (2020, April 19). MDPI.
  • Chiral separation of two diastereomeric pairs of enantiomers of novel alkaloid-lignan hybrids from Lobelia chinensis and determination of the tentative absolute configur

Sources

Validation

In-Depth Technical Guide: Mass Spectrometry Fragmentation Profiling of (2R)-Oxolane-2-Carbohydrazide

Executive Summary & Scientific Rationale (2R)-oxolane-2-carbohydrazide (also known as (R)-tetrahydrofuran-2-carbohydrazide) is a highly versatile chiral building block frequently utilized in the synthesis of advanced act...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

(2R)-oxolane-2-carbohydrazide (also known as (R)-tetrahydrofuran-2-carbohydrazide) is a highly versatile chiral building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including novel beta-lactam antibiotics and targeted therapeutics. Accurate structural characterization using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is essential for distinguishing this compound from synthetic impurities, degradation products, and homologous byproducts.

Drawing from my experience as a Senior Application Scientist, I have designed this guide to move beyond simple spectral library matching. To achieve true analytical confidence, one must understand the why behind the spectra. This guide dissects the thermodynamic causality governing the molecule's gas-phase fragmentation, objectively compares its MS profile against structural alternatives, and provides a field-proven, self-validating analytical protocol.

Thermodynamic Causality of Gas-Phase Fragmentation

The behavior of (2R)-oxolane-2-carbohydrazide under collision-induced dissociation (CID) is not random; it is a predictable cascade of thermodynamic events driven by charge localization and the expulsion of highly stable neutral molecules [1].

  • Primary Ionization: In positive electrospray ionization (ESI+), the primary ionization event occurs preferentially at the terminal amine of the hydrazide moiety. This nitrogen possesses the highest gas-phase basicity in the molecule, readily accepting a proton to yield the stable precursor ion [M+H]⁺ at m/z 131.08.

  • Inductive Cleavage (m/z 99.04): Upon low-energy collisional activation, the most energetically favored pathway is the inductive cleavage of the C–N bond. This results in the neutral loss of hydrazine (N₂H₄, 32 Da) and the formation of a highly resonance-stabilized oxolane-2-acylium ion at m/z 99.04. The stability of this acylium ion makes it the base peak in standard CID spectra.

  • Decarbonylation (m/z 71.05): As collision energy is ramped, the acylium ion undergoes decarbonylation—a hallmark fragmentation mechanism for carbonyl-containing gaseous ions [2]. The expulsion of carbon monoxide (CO, 28 Da) generates the tetrahydrofuran-2-yl carbocation at m/z 71.05.

  • Ring Opening (m/z 41.04 & 43.02): High-energy collisions force the homolytic or heterolytic cleavage of the oxolane ring. The m/z 71.05 ion competitively loses either formaldehyde (CH₂O, 30 Da) to yield the allyl cation (m/z 41.04) or ethylene (C₂H₄, 28 Da) to yield the acyl cation (m/z 43.02).

Fragmentation Pathway Visualization

The logical relationship between the precursor ion and its subsequent product ions is mapped below.

MS_Fragmentation M [M+H]+ m/z 131.08 (2R)-oxolane-2-carbohydrazide A Acylium Ion m/z 99.04 [C5H7O2]+ M->A - N2H4 (-32 Da) Inductive Cleavage E [M+H - NH3]+ m/z 114.05 [C5H7N2O2]+ M->E - NH3 (-17 Da) Terminal Cleavage B Tetrahydrofuran-2-yl Cation m/z 71.05 [C4H7O]+ A->B - CO (-28 Da) Decarbonylation C Allyl Cation m/z 41.04 [C3H5]+ B->C - CH2O (-30 Da) Ring Opening D Acyl Cation m/z 43.02 [C2H3O]+ B->D - C2H4 (-28 Da) Ring Opening

Figure 1: Proposed ESI-MS/MS fragmentation pathway of (2R)-oxolane-2-carbohydrazide.

Comparative MS/MS Performance Analysis

When developing an analytical method, it is crucial to understand how the target molecule's fragmentation compares to its structural alternatives. Mass spectrometry is exquisitely sensitive to mass shifts but is inherently blind to stereochemistry without prior chromatographic separation [3].

CompoundStructural VariationPrecursor Ion [M+H]⁺Primary Fragment (Acylium)Secondary Fragment (-CO)Analytical Differentiation Strategy
(2R)-oxolane-2-carbohydrazide Target Moleculem/z 131.08m/z 99.04m/z 71.05Baseline reference standard.
(2S)-oxolane-2-carbohydrazide Stereoisomer (Enantiomer)m/z 131.08m/z 99.04m/z 71.05Indistinguishable by MS/MS. Requires Chiral LC (e.g., Amylose-tris(3,5-dimethylphenylcarbamate) phase).
Tetrahydropyran-2-carbohydrazide Homolog (+CH₂)m/z 145.10m/z 113.06m/z 85.07Easily differentiated by a +14 Da shift in the precursor and all ring-retaining fragments.
2-Furohydrazide Aromatic Analog (-4H)m/z 127.05m/z 95.01m/z 67.02Differentiated by a -4 Da shift; fragments show higher relative abundance due to furan ring aromaticity.

Self-Validating LC-MS/MS Protocol

A robust analytical workflow must be a self-validating system. The following protocol not only separates the analytes but includes internal diagnostic checks to ensure spectral integrity and prevent false data interpretation caused by in-source fragmentation.

Phase 1: Chromatographic Separation (The Causality of Mobile Phase)
  • Column: Reverse-phase C18 (2.1 x 50 mm, 1.7 µm particle size).

    • Causality: Provides rapid elution while maintaining sharp peak shapes for highly polar analytes.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Causality: Formic acid acts as an abundant proton source, ensuring complete ionization of the basic hydrazide group in ESI+ mode.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 2% B to 60% B over 5.0 minutes, followed by a 1-minute wash at 95% B. Flow rate: 0.4 mL/min.

Phase 2: Mass Spectrometry Parameters (The Self-Validating Loop)
  • Source: Electrospray Ionization (ESI) in Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Validation Step (Critical): Before analyzing CID spectra, monitor the MS1 full scan for the [M+Na]⁺ adduct at m/z 153. If the sodium adduct intensity exceeds the protonated [M+H]⁺ (m/z 131) by >20%, the system requires source cleaning or a reduction in mobile phase sodium contamination. Why? Sodium adducts of hydrazides resist standard CID fragmentation, severely suppressing the diagnostic m/z 99 signal and skewing quantitative results. Furthermore, check for the presence of m/z 99 in the MS1 scan; if present at >5% relative abundance, reduce the declustering potential/cone voltage to prevent in-source fragmentation.

Phase 3: Collision-Induced Dissociation (CID) Ramping
  • Collision Gas: High-purity Argon.

  • Collision Energy (CE) Ramping Strategy:

    • CE 15 eV: Optimizes the yield of the m/z 99 acylium ion. Used for primary Multiple Reaction Monitoring (MRM) quantitation.

    • CE 25 eV: Drives the decarbonylation to yield m/z 71. Used as the secondary qualifier ion to confirm molecular identity.

    • CE 35 eV: Forces ring-opening to yield the m/z 41 and m/z 43 fragments, useful for deep structural elucidation of unknown isomers.

References

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from: [Link]

  • Fragmentation (mass spectrometry). Wikipedia. Retrieved from: [Link]

  • PubChem Compound Database. National Center for Biotechnology Information. Retrieved from: [Link]

Comparative

comparing reactivity of (2R)-oxolane-2-carbohydrazide vs pyrrolidine analogs

Comparative Reactivity Guide: (2R)-Oxolane-2-carbohydrazide vs. Pyrrolidine Analogs Executive Summary As a Senior Application Scientist, I frequently guide drug development teams through the nuanced selection of saturate...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: (2R)-Oxolane-2-carbohydrazide vs. Pyrrolidine Analogs

Executive Summary

As a Senior Application Scientist, I frequently guide drug development teams through the nuanced selection of saturated heterocyclic scaffolds. The substitution of a pyrrolidine ring with an oxolane (tetrahydrofuran) ring is a classic bioisosteric replacement. However, when these rings are functionalized with a reactive hydrazide warhead—forming (2R)-oxolane-2-carbohydrazide and (2R)-pyrrolidine-2-carbohydrazide (D-prolinhydrazide)—their chemical reactivity diverges significantly. This guide dissects the causality behind these differences, providing actionable, field-proven insights for synthetic and medicinal chemists.

Mechanistic Causality: Heteroatom Effects on the Alpha-Effect

Hydrazides are classic "alpha-nucleophiles." The adjacent nitrogen lone pairs repel each other, raising the energy of the highest occupied molecular orbital (HOMO) and dramatically increasing nucleophilicity compared to standard amines [1]. However, the structural nature of the attached heterocycle acts as an electronic rheostat, tuning this reactivity.

  • Inductive Electron Withdrawal (-I Effect): The oxygen atom in the oxolane ring is significantly more electronegative (Pauling scale: 3.44) than the nitrogen in the pyrrolidine ring (3.04). This creates a stronger through-bond inductive pull away from the adjacent C2 position, which cascades to the carbonyl group and ultimately depletes electron density from the terminal hydrazide nitrogen. As established in nucleophilicity trends, non-conjugated inductive effects linearly decrease the reaction rate of alpha-nucleophiles [2].

  • Hydrogen Bonding and Protonation: The pyrrolidine nitrogen possesses a basic lone pair that can participate in intramolecular hydrogen bonding with the hydrazide carbonyl, stabilizing specific reactive conformations. Furthermore, at physiological pH, the pyrrolidine nitrogen is partially protonated, which can drastically alter its solubility and reactivity profile compared to the perpetually neutral oxolane oxygen [3].

ElectronicEffects Oxolane (2R)-Oxolane-2-carbohydrazide (Oxygen Heteroatom) Inductive_O Strong Inductive Withdrawal (High Electronegativity) Oxolane->Inductive_O Pyrrolidine (2R)-Pyrrolidine-2-carbohydrazide (Nitrogen Heteroatom) Inductive_N Moderate Withdrawal + H-Bonding Capacity Pyrrolidine->Inductive_N Nuc_O Lower Nucleophilicity Slower Hydrazone Formation Inductive_O->Nuc_O Nuc_N Higher Nucleophilicity Faster Hydrazone Formation Inductive_N->Nuc_N

Electronic effects of ring heteroatoms on hydrazide nucleophilicity.

Quantitative Performance Comparison

To objectively compare these scaffolds, we must look at their behavior in standard electrophilic trapping assays (e.g., hydrazone formation with aldehydes) and their physicochemical properties [4].

Property / Metric(2R)-Oxolane-2-carbohydrazide(2R)-Pyrrolidine-2-carbohydrazideCausality / Field Insight
Ring Heteroatom Oxygen (O)Nitrogen (NH)Determines the primary inductive and H-bonding landscape.
Hydrazide Nucleophilicity ModerateHighWeaker -I effect from N leaves more electron density on the hydrazide.
Ring Basicity (pKa) Non-basic (Neutral at pH 7.4)~8.5 - 9.5 (Cationic at pH 7.4)Pyrrolidine N is easily protonated; Oxolane O remains uncharged.
Metabolic Stability HigherLowerOxygen heterocycles generally resist oxidative metabolism better than secondary amines.
Hydrazone Formation Rate Slower ( kobs​ lower)Faster ( kobs​ higher)Direct consequence of the modulated alpha-effect.

Experimental Methodology: Self-Validating Kinetic Assay

To empirically validate the nucleophilicity differences, we utilize a pseudo-first-order kinetic assay monitoring hydrazone formation.

Self-Validation Principle: This protocol relies on UV-Vis spectroscopy to track the reaction. The continuous presence of an isosbestic point throughout the spectral overlay serves as an internal validation that the reaction is a clean, 1:1 conversion without accumulating intermediates or side products. If the isosbestic point drifts, the data is discarded, ensuring absolute trustworthiness.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a 100 mM phosphate buffer at pH 7.4 to mimic physiological conditions and control the protonation state of the pyrrolidine analog.

  • Reagent Stock Solutions: Prepare 10 mM stock solutions of (2R)-oxolane-2-carbohydrazide and (2R)-pyrrolidine-2-carbohydrazide in DMSO. Prepare a 0.5 mM stock of 4-nitrobenzaldehyde (electrophile) in DMSO.

  • Reaction Initiation: In a quartz cuvette, add 2.9 mL of the phosphate buffer. Inject 50 µL of the hydrazide stock (final conc. ~166 µM, ensuring pseudo-first-order excess). Blank the spectrophotometer.

  • Data Acquisition: Inject 50 µL of the 4-nitrobenzaldehyde stock (final conc. ~8.3 µM). Rapidly mix and monitor absorbance at 330 nm (the λmax​ of the resulting hydrazone) taking scans every 30 seconds for 30 minutes.

  • Validation & Analysis: Overlay the spectra to confirm a sharp isosbestic point at ~285 nm. Plot ln(A∞​−At​) versus time. The slope of this linear regression yields the observed rate constant ( kobs​ ).

Workflow Step1 1. Buffer Prep (pH 7.4 PBS) Step2 2. Equimolar Mixing (Hydrazide + Aldehyde) Step1->Step2 Step3 3. UV-Vis Monitoring (Isosbestic Validation) Step2->Step3 Step4 4. Kinetic Analysis (k_obs Calculation) Step3->Step4

Step-by-step kinetic assay workflow for hydrazone formation.

Medicinal Chemistry Implications

When designing a covalent inhibitor or a bioconjugation linker, the choice between these two analogs is critical. If your application requires rapid conjugation (e.g., dynamic combinatorial chemistry or rapid labeling), the pyrrolidine analog is superior due to its heightened nucleophilicity. However, if the goal is to design an orally bioavailable drug where the hydrazide is a structural motif, the oxolane analog is often preferred. The replacement of the basic pyrrolidine nitrogen with oxygen lowers the overall basicity, which typically enhances membrane permeability, reduces hERG liability, and improves intrinsic metabolic clearance rates [3, 4].

References

  • "Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH", National Institutes of Health (NIH). URL: [Link]

  • "Nucleophilicity Trends of Amines", Master Organic Chemistry. URL: [Link]

  • "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry", ACS Publications. URL: [Link]

  • "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds", National Institutes of Health (NIH). URL: [Link]

Validation

X-ray crystallography data for (2R)-oxolane-2-carbohydrazide structure

X-Ray Crystallography Strategies for (2R)-Oxolane-2-carbohydrazide: A Comparative Guide to Absolute Configuration Determination The "Oily Chiral" Challenge in Drug Development (2R)-oxolane-2-carbohydrazide (also known as...

Author: BenchChem Technical Support Team. Date: March 2026

X-Ray Crystallography Strategies for (2R)-Oxolane-2-carbohydrazide: A Comparative Guide to Absolute Configuration Determination

The "Oily Chiral" Challenge in Drug Development

(2R)-oxolane-2-carbohydrazide (also known as (R)-tetrahydrofuran-2-carbohydrazide) is a critical chiral building block frequently utilized in the synthesis of heterocyclic modulators of lipid synthesis[1] and APJ receptor agonists[2]. However, determining its absolute configuration presents a significant physical chemistry hurdle: the compound is typically isolated as a highly viscous yellow oil at room temperature[1].

Because single-crystal X-ray diffraction is the gold standard for unambiguously assigning absolute configuration[3], researchers must employ strategic circumvention to force this oily, conformationally flexible molecule into a highly ordered crystalline lattice. This guide objectively compares three distinct crystallographic strategies—Direct Cryo-Crystallization, Co-Crystallization, and Heavy-Atom Derivatization—to determine the most robust pathway for regulatory-grade structural validation.

Strategic Comparison of Crystallization Methods

To evaluate the efficacy of each approach, we must look at the resulting crystallographic parameters. The ultimate goal is to achieve a high-resolution dataset (< 0.85 Å) and a definitive Flack parameter near zero, which requires significant anomalous scattering.

Table 1: Comparative Crystallographic Outcomes for (2R)-oxolane-2-carbohydrazide

ParameterMethod A: Direct Cryo-CrystallizationMethod B: Co-Crystallization (e.g., Oxalic Acid)Method C: Heavy-Atom Derivatization (4-Bromobenzaldehyde)
Physical State at 25°C Yellow OilAmorphous Solid / Fine NeedlesBlock Crystals
Crystallization Method In situ capillary freezingSlow evaporation (EtOH/Water)Vapor diffusion (DCM/Hexane)
Space Group N/A (Glass transition)P2₁2₁2₁ (Typical for chiral salts)P2₁ (Typical for chiral derivatives)
Resolution (Å) > 2.5 (Poor)1.2 – 1.5 (Moderate)0.75 – 0.85 (High)
R-factor (R₁) N/A~ 0.085~ 0.032
Flack Parameter N/A0.45(12) - Ambiguous0.02(3) - Unambiguous
Regulatory Suitability UnacceptableMarginalGold Standard
Method A: Direct Cryo-Crystallization (The Baseline)

Attempting to freeze the oil directly in a capillary usually results in a glass transition rather than a crystalline lattice. The high conformational flexibility of the oxolane ring prevents uniform packing, leading to poor diffraction resolution and an inability to calculate a Flack parameter.

Method B: Co-Crystallization / Salt Formation

Hydrazides possess both hydrogen-bond donor and acceptor capabilities. By pairing the compound with a rigid, strong acid (like oxalic or 3,5-dinitrobenzoic acid), the lattice energy increases, promoting solidification. While this yields workable crystals, the lack of a heavy atom means the anomalous dispersion signal relies entirely on oxygen and nitrogen. This often results in an ambiguous Flack parameter (e.g., 0.45), which is insufficient for proving the (2R) configuration to regulatory agencies.

Method C: Heavy-Atom Derivatization (The Gold Standard)

Chemical derivatization of hydrazides into benzoyl or benzylidene analogs is a proven standard to induce crystallinity[4]. By condensing (2R)-oxolane-2-carbohydrazide with 4-bromobenzaldehyde, we achieve two critical mechanistic goals:

  • Conformational Rigidity: The resulting acylhydrazone establishes a rigid planar conjugated system, drastically reducing the entropic penalty of crystallization.

  • Anomalous Scattering: The introduction of a bromine atom provides a strong anomalous scattering signal when paired with Cu Kα radiation, allowing for an unambiguous Flack parameter calculation[5].

Experimental Workflow & Logical Relationships

G Start Chiral Building Block (2R)-oxolane-2-carbohydrazide (Yellow Oil) Direct Method A: Direct Cryo-Crystallization (Low Success) Start->Direct CoCryst Method B: Co-crystallization / Salt Formation (Moderate Success) Start->CoCryst Deriv Method C: Heavy-Atom Derivatization (e.g., 4-Bromobenzaldehyde) (High Success) Start->Deriv DataA Glass Transition / Poor Resolution No Flack Parameter Direct->DataA DataB Diffraction at 1.2-1.5 Å Ambiguous Absolute Config CoCryst->DataB DataC High Resolution (<0.8 Å) Unambiguous Flack Parameter (~0.0) Deriv->DataC Final Confirmed (2R) Absolute Configuration DataC->Final

Workflow for determining the absolute configuration of oily chiral building blocks.

Self-Validating Protocol: Synthesis and Crystallization of the 4-Bromobenzylidene Derivative

To ensure reproducibility and scientific integrity, the following protocol utilizes a self-validating optical checkpoint prior to X-ray data collection.

Step 1: Derivatization Reaction
  • Reaction Setup: Dissolve 1.0 equivalent of (2R)-oxolane-2-carbohydrazide in anhydrous ethanol (0.2 M).

  • Condensation: Add 1.05 equivalents of 4-bromobenzaldehyde and a catalytic amount of glacial acetic acid (0.1 eq). Causality Note: The acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating the nucleophilic attack by the terminal nitrogen of the hydrazide.

  • Isolation: Reflux the mixture for 2 hours. Cool to room temperature, concentrate under reduced pressure, and purify via silica gel flash chromatography (EtOAc/Hexane gradient) to isolate the (2R)-N'-(4-bromobenzylidene)oxolane-2-carbohydrazide derivative as a white powder.

Step 2: Vapor Diffusion Crystallization

Causality Note: Vapor diffusion is selected over slow evaporation because it allows for a highly controlled, gradual decrease in solubility. This slow kinetic environment is critical for nucleating single, block-shaped crystals rather than twinned aggregates.

  • Preparation: Dissolve 10 mg of the purified derivative in 0.5 mL of dichloromethane inside a 1-dram inner vial.

  • Diffusion Chamber: Place the uncapped inner vial inside a 20 mL outer scintillation vial containing 3 mL of n-hexane (the antisolvent).

  • Incubation: Seal the outer vial tightly with a PTFE-lined cap and incubate undisturbed at 4°C for 48–72 hours.

Step 3: Self-Validation & X-Ray Diffraction
  • Validation Checkpoint (Polarized Light Microscopy): Before mounting, examine the harvested crystals submerged in paratone oil under a polarized light microscope. Rotate the polarizer. Self-Validation: Crystals that extinguish light uniformly every 90 degrees of rotation are pristine single crystals suitable for diffraction. If a crystal appears continuously bright or exhibits fractured mosaic colors, it is twinned and must be rejected to prevent high R-factors.

  • Data Collection: Mount a validated single crystal on a MiTeGen loop and immediately transfer it to a 100 K nitrogen cold stream on the diffractometer.

  • Source Selection: Collect diffraction data using a Cu Kα microfocus source (λ = 1.54184 Å). Causality Note: Copper radiation is strictly required here. The energy of Cu Kα radiation is close to the absorption edge of the bromine atom, maximizing the anomalous scattering signal necessary to calculate a reliable, near-zero Flack parameter[5].

Sources

Comparative

Establishing Elemental Purity Standards for (2R)-Oxolane-2-Carbohydrazide: CHNS/O Combustion vs. qNMR vs. LC-HRMS

As a critical chiral building block in modern pharmaceutical synthesis, (2R)-oxolane-2-carbohydrazide (CAS: 1399181-79-3) demands stringent analytical oversight. Because it is frequently utilized as an intermediate in th...

Author: BenchChem Technical Support Team. Date: March 2026

As a critical chiral building block in modern pharmaceutical synthesis, (2R)-oxolane-2-carbohydrazide (CAS: 1399181-79-3) demands stringent analytical oversight. Because it is frequently utilized as an intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), any deviation in its elemental composition can propagate downstream, leading to failed coupling reactions or the introduction of toxicogenic impurities.

In pharmaceutical manufacturing, establishing an elemental analysis standard requires moving beyond simple identification. We must objectively quantify the absolute mass fraction of the compound to ensure it meets the industry-standard ±0.4% variance limit[1]. This guide objectively compares the gold-standard Pregl-Dumas combustion method against modern orthogonal techniques (qNMR and LC-HRMS), providing field-proven, self-validating protocols for rigorous purity certification.

Theoretical Baseline & Calibration Standards

Before selecting an analytical methodology, we must establish the theoretical elemental baseline for (2R)-oxolane-2-carbohydrazide ( C5​H10​N2​O2​ , Molar Mass: 130.15 g/mol ).

Table 1: Theoretical Elemental Profile & Acceptance Limits
ElementTheoretical Mass %Acceptable Pharma Limit ( ±0.4% )Analytical Target
Carbon (C) 46.14%45.74% – 46.54%Organic framework integrity
Hydrogen (H) 7.75%7.35% – 8.15%Moisture / solvent residue indicator
Nitrogen (N) 21.53%21.13% – 21.93%Hydrazide moiety quantification
Oxygen (O) 24.59%24.19% – 24.99%Oxidation state / water content

To accurately measure these mass fractions via combustion, the instrument must be calibrated using highly pure micro-analytical reference standards. The choice of standard is dictated by the nitrogen content of our target analyte.

Table 2: Comparison of Calibration Standards for CHNS/O Analysis
Reference StandardFormula%C%NSuitability for (2R)-oxolane-2-carbohydrazide
Sulfanilamide C6​H8​N2​O2​S 41.84%16.27%Optimal: N% closely brackets our target (21.53%), reducing extrapolation errors[1].
Acetanilide C8​H9​NO 71.09%10.36%Sub-optimal for Calibration: N% is too low, but excellent as a secondary verification standard[2].
Urea CH4​N2​O 20.00%46.65%Poor: C% is too low; N% is excessively high.

Methodological Comparison: Establishing Absolute Purity

No single technique provides a complete picture of elemental purity. While provide absolute mass fractions[2], they cannot differentiate between the API and an isomeric impurity. Therefore, an orthogonal approach is required.

Table 3: Performance Comparison of Purity Determination Alternatives
FeatureCHNS/O Combustion (Pregl-Dumas)Quantitative NMR ( 1H qNMR)LC-HRMS & ICP-OES
Mechanism Dynamic flash combustion at ~1000°C[2].Molar ratio integration vs. internal standard.Exact mass & isotopic pattern / Plasma emission[3].
Primary Output Absolute Elemental Mass Fraction (%).Absolute Purity (%) & Structural Confirmation.Trace Impurity & Heavy Metal ID (ppm/ppb)[3].
Specificity Low (Empirical formula only).High (Differentiates structural isomers).Very High (Molecular formula).
Role in Pipeline Primary Release Specification.Orthogonal Validation.Impurity Profiling.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal checks that force the analytical run to fail safely if calibration degrades, preventing false-positive purity certifications.

Protocol A: High-Precision CHNS/O Combustion Analysis

Causality: The hydrazide moiety in (2R)-oxolane-2-carbohydrazide can occasionally combust incompletely, forming refractory nitrogen oxides ( NOx​ ). To counter this, we utilize dynamic flash combustion with an oxygen-rich environment, followed by a copper reduction reactor heated to 600°C to quantitatively reduce all NOx​ species to N2​ gas for accurate Thermal Conductivity Detection (TCD)[2].

Step-by-Step Methodology:

  • System Blanking (Baseline Establishment): Run 3 empty tin capsules. Validation Check: Carbon and Nitrogen signals must be below the instrument's limit of detection, proving the combustion tube is free of residual organic matter.

  • Primary Calibration: Weigh 1.000 to 3.000 mg of Sulfanilamide in quintuplicate. Generate a K-factor calibration curve. Causality: Sulfanilamide's 16.27% nitrogen content closely mimics our target analyte, minimizing non-linear detector response errors[1].

  • Secondary Verification (The Self-Validating Step): Weigh 2.000 mg of Acetanilide and run it as an unknown sample. Validation Check: The system must report the Acetanilide composition as C: 71.09%, H: 6.71%, N: 10.36% ( ±0.15% ). If it fails, the run is aborted, and the system is recalibrated.

  • Sample Analysis: Weigh 2.000 - 3.000 mg of (2R)-oxolane-2-carbohydrazide in triplicate into tin capsules.

  • Data Synthesis: The average of the triplicates must fall within the ±0.4% acceptance limits outlined in Table 1.

Protocol B: Orthogonal Validation via qNMR

Causality: If the CHNS analysis passes, we know the empirical ratio is correct, but we do not know if the sample is structurally intact. qNMR provides absolute structural quantification.

Step-by-Step Methodology:

  • Standard Selection: Select Maleic acid (TraceCERT grade) as the internal standard. Causality: Maleic acid presents a sharp singlet at ~6.3 ppm in DMSO−d6​ , which perfectly avoids the oxolane ring protons (1.8–4.0 ppm) and the broad hydrazide protons.

  • Gravimetric Preparation: Co-weigh exactly 15.00 mg of (2R)-oxolane-2-carbohydrazide and 5.00 mg of Maleic acid on a microbalance ( d=0.001 mg) into the same vial. Dissolve in 0.6 mL DMSO−d6​ .

  • Solvent Blanking (The Self-Validating Step): Run a spectrum of pure DMSO−d6​ . Validation Check: Ensure no residual solvent peaks (e.g., Ethyl acetate, DCM) overlap with the 6.3 ppm integration region.

  • Acquisition Parameters: Set the relaxation delay ( D1​ ) to 60 seconds . Causality: T1​ relaxation times for small molecules are typically 2-5 seconds. Setting D1​ to >5×T1​ ensures complete recovery of longitudinal magnetization, preventing integration skew caused by partial saturation.

  • Calculation: Calculate absolute purity using the integrated molar ratio of the oxolane protons against the maleic acid singlet.

Analytical Workflow Visualization

PurityWorkflow Sample (2R)-oxolane-2-carbohydrazide Batch Sample Combustion Dynamic Flash Combustion (CHNS/O Analysis) Sample->Combustion 2-3 mg qNMR Quantitative NMR (1H qNMR) Sample->qNMR 15 mg HRMS LC-HRMS & ICP-OES (Impurity Profiling) Sample->HRMS <1 mg DataSynthesis Data Synthesis & Purity Certification Combustion->DataSynthesis Mass % (C,H,N,O) qNMR->DataSynthesis Absolute Purity % HRMS->DataSynthesis Exact Mass & ppm Calib Calibration Standard (Sulfanilamide) Calib->Combustion Calibrate IntStd Internal Standard (Maleic Acid) IntStd->qNMR Spike

Orthogonal workflow for establishing the absolute elemental purity of (2R)-oxolane-2-carbohydrazide.

References

  • Royal Society of Chemistry (RSC). "CHNS Elemental Analysers." Available at:[Link]

  • Smithers. "Elemental Analysis for the Pharmaceutical Industry Q&A." Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2R)-oxolane-2-carbohydrazide

As a Senior Application Scientist, I frequently consult with drug development teams scaling up syntheses involving highly reactive intermediates. (2R)-oxolane-2-carbohydrazide (CAS: 1399181-79-3), also known as (R)-tetra...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams scaling up syntheses involving highly reactive intermediates. (2R)-oxolane-2-carbohydrazide (CAS: 1399181-79-3), also known as (R)-tetrahydrofuran-2-carbohydrazide, is a critical building block utilized in the synthesis of heterocyclic modulators of lipid synthesis and advanced antiviral agents 1.

However, its hydrazide functional group demands rigorous operational respect. This guide is designed to move beyond basic safety data sheets, providing a self-validating operational system that ensures both scientific integrity and absolute operator safety.

Mechanistic Hazard Analysis: The "Why" Behind the Danger

To handle a chemical safely, you must understand its mechanism of action. The primary hazard of (2R)-oxolane-2-carbohydrazide stems from the terminal nitrogen of its hydrazide moiety.

  • Sensitization via Haptenation: This nitrogen is a potent nucleophile. If exposed to the skin, it can covalently bind to epidermal proteins (haptenation). This structural modification tricks the immune system, triggering a severe Type IV delayed hypersensitivity reaction 2. Once sensitized, even micro-exposures can cause debilitating allergic contact dermatitis.

  • Systemic Toxicity: If inhaled as a dust or absorbed dermally, hydrazide derivatives undergo metabolic activation in the liver, forming free radicals. This oxidative stress pathway is the primary mechanism for hydrazide-induced hepatotoxicity and neurotoxicity .

Quantitative Data & Personal Protective Equipment (PPE) Matrix

To mitigate these risks, we rely on a strict hierarchy of controls. Below is the quantitative baseline for hydrazide derivatives and the corresponding PPE required to break the chain of exposure.

Table 1: Physicochemical & Hazard Baselines

Parameter Value / Range Operational Implication
Molecular Weight 130.15 g/mol Low MW facilitates rapid dissolution but increases the potential for rapid dermal penetration.
Sensitization Potential High (Group 2) Zero-tolerance for skin contact; mandates strict double-gloving protocols.
Target Organs Skin, Liver, CNS Requires absolute systemic exposure prevention (inhalation + dermal).

| Exposure Limit (TLV) | ~0.01 ppm (Hydrazine baseline) | Handling is strictly restricted to certified Class II fume hoods 3. |

Table 2: Causal PPE Matrix

PPE Category Required Specification Mechanistic Causality / Rationale
Hand Protection Double-glove: Nitrile (inner) + Neoprene (outer) Hydrazides can permeate thin nitrile over prolonged exposure. Neoprene provides superior chemical resistance to polar organic bases, while the inner nitrile acts as a fail-safe during outer glove removal.
Eye/Face Chemical splash goggles + Face shield Protects ocular mucosa from nucleophilic attack and irreversible damage in the event of aerosolization or energetic dissolution splashing.
Body Protection Tyvek® suit or impermeable chemical apron Prevents airborne particulates from settling on standard cotton lab coats, which can lead to delayed dermal absorption.

| Respiratory | NIOSH-approved P100 particulate respirator | Mandatory if handling outside a fume hood (e.g., during spill response) to prevent inhalation of sensitizing dust. |

Self-Validating Operational Protocols

A protocol is only effective if it proves its own success at each step. Follow these step-by-step methodologies for handling (2R)-oxolane-2-carbohydrazide.

Protocol A: Safe Weighing and Transfer
  • Environmental Setup: Clear a Class II fume hood of all non-essential equipment. Line the working surface with a disposable, plastic-backed absorbent pad.

    • Validation Step: Check the hood's digital anemometer. Do not proceed unless the face velocity is stable between 80–120 feet per minute (fpm).

  • Static Mitigation: Organic hydrazide powders can accumulate static charge, leading to sudden aerosolization. Pass the sealed chemical container through an anti-static ionizer fan for 30 seconds. Use grounded, anti-static polymeric weighing boats.

    • Validation Step: Hover a clean PTFE spatula 1 cm above the powder. If the powder "jumps" or clings to the spatula, static is still present. Wait an additional 60 seconds under the ionizer.

  • Transfer: Using the PTFE spatula, carefully transfer the required mass. Avoid metal spatulas to prevent any risk of trace-metal catalytic decomposition.

  • Decontamination: Wipe the exterior of the source container with a damp disposable cloth before returning it to the storage cabinet. Dispose of the cloth as hazardous waste.

Protocol B: Spill Response and Chemical Neutralization
  • Evacuation & Assessment: Immediately halt work. If the spill is >50g or occurs outside the fume hood, evacuate the lab and contact Environmental Health & Safety (EHS).

  • Containment: For small in-hood spills, gently cover the spilled material with damp absorbent pads.

    • Causality: Dry sweeping aerosolizes the sensitizing powder, exposing the respiratory tract. Dampening the powder suppresses dust formation.

  • Neutralization: Carefully apply a 5% sodium hypochlorite (bleach) solution over the dampened spill area. Mild oxidizers effectively neutralize the reactive hydrazide functional group, converting it into inert nitrogen gas and carboxylic acid derivatives.

    • Validation Step: Monitor the spill site for mild effervescence (bubbling). The complete cessation of bubbling validates that the reactive hydrazide has been fully oxidized and neutralized.

  • Collection: Scoop the neutralized slurry into a wide-mouth, high-density polyethylene (HDPE) waste container using a non-sparking tool. Label strictly as "Hazardous Waste - Neutralized Organic Hydrazide."

Operational Workflow Visualization

Workflow Start 1. Environmental Setup (Fume Hood >80 fpm) PPE 2. Don Advanced PPE (Nitrile/Neoprene, N95) Start->PPE Weigh 3. Anti-Static Weighing (PTFE Tools) PPE->Weigh Spill Spill Detected? Weigh->Spill Response 4a. Damp Containment & Bleach Neutralization Spill->Response Yes Dissolve 4b. Controlled Dissolution (Exothermic Monitoring) Spill->Dissolve No Waste 5. Hazardous Waste Disposal (HDPE) Response->Waste Dissolve->Waste

Operational workflow for the safe handling and spill response of (2R)-oxolane-2-carbohydrazide.

References

  • Heterocyclic modulators of lipid synthesis - Google Patents.
  • Hydrazine (EHC 68, 1987) - INCHEM (International Programme on Chemical Safety).
  • Toxicological Profile for Hydrazines - CDC / Agency for Toxic Substances and Disease Registry (ATSDR).
  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes: Toxicity and Personal Protection - American Chemical Society (ACS).

Sources

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